Boc-Pen(pMeBzl)-OH.DCHA
Description
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Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRVVSYJKYAIZ-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673982 | |
| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-61-2 | |
| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-Pen(pMeBzl)-OH.DCHA: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-S-(p-methylbenzyl)-penicillamine dicyclohexylammonium salt, commonly abbreviated as Boc-Pen(pMeBzl)-OH.DCHA, is a protected amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. Penicillamine, a non-proteinogenic amino acid, is characterized by the presence of gem-dimethyl groups on its β-carbon, which imparts significant conformational constraints upon the peptide backbone. This feature is highly valuable in drug design and development for creating peptides with enhanced stability, receptor selectivity, and specific biological activities.
This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
This compound is supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity, stability, and handling. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the p-methylbenzyl (pMeBzl) group protects the thiol side chain.
| Property | Value | References |
| Molecular Formula | C₃₀H₅₀N₂O₄S | [1][2][3] |
| Molecular Weight | 534.8 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Inferred from typical properties of amino acid DCHA salts |
| CAS Number | 198474-61-2 (L-form); 198470-36-9 (D-form) | [3][4] |
| Purity | Typically ≥98% | [1] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-chemistry-based solid-phase peptide synthesis. The protecting groups are strategically chosen for their differential lability, allowing for the selective deprotection of the N-terminal Boc group while the pMeBzl side-chain protection remains intact throughout the peptide chain elongation.
General SPPS Workflow using this compound
The incorporation of a Boc-Pen(pMeBzl)-OH residue into a growing peptide chain on a solid support follows a cyclical process of deprotection, neutralization, and coupling.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in utilizing this compound in SPPS.
Removal of the Dicyclohexylammonium (DCHA) Salt
Prior to its use in coupling, the free acid form of Boc-Pen(pMeBzl)-OH must be generated from its DCHA salt.
Materials:
-
This compound
-
Ethyl acetate (EtOAc)
-
1 M Potassium bisulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M KHSO₄ solution three times to remove the dicyclohexylamine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Boc-Pen(pMeBzl)-OH, as a foam or oil.
Coupling of Boc-Pen(pMeBzl)-OH
Due to the steric hindrance from the gem-dimethyl groups of the penicillamine residue, optimized coupling conditions are recommended to ensure high coupling efficiency.
Recommended Coupling Reagents and Expected Efficiency:
| Coupling Reagent | Base | Activation | Coupling Time | Expected Efficiency | Notes |
| HBTU/HOBt | DIEA | In situ | 1-2 hours | High | Generally provides good results with hindered residues. |
| HATU/HOAt | DIEA | In situ | 1-2 hours | Very High | Often used for particularly difficult couplings. |
| DIC/HOBt | DIEA (for neutralization) | Pre-activation or in situ | 2-4 hours | Moderate to High | May require double coupling for quantitative results. |
General Coupling Protocol (using HBTU):
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation Mixture: In a separate vessel, dissolve Boc-Pen(pMeBzl)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Washing: After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove excess reagents and byproducts.
N-terminal Boc Deprotection
The temporary Boc protecting group is removed using a moderately strong acid.
Procedure:
-
Treat the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Proceed to the neutralization step before the next coupling cycle.
Final Cleavage and pMeBzl Deprotection
At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the pMeBzl group, are removed simultaneously. This typically requires a strong acid.
Cleavage Cocktail:
-
A common reagent for the cleavage of the pMeBzl group is anhydrous hydrogen fluoride (HF). A typical cleavage cocktail consists of HF:p-cresol (9:1) at 0°C for 1 hour.
-
Caution: Anhydrous HF is extremely corrosive and toxic and requires specialized equipment and handling procedures.
General Procedure (HF Cleavage):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the scavenger (e.g., p-cresol).
-
Condense the anhydrous HF into the reaction vessel at low temperature.
-
Allow the reaction to proceed at 0°C for the specified time.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Relevance of Penicillamine-Containing Peptides
While this compound is a synthetic building block and not directly involved in signaling pathways, its incorporation into peptides can lead to compounds with significant biological activity. The conformational constraints imposed by the penicillamine residue can enhance the peptide's affinity and selectivity for its target receptor. For example, penicillamine substitution has been used to develop potent and selective analgesic peptides that act as antagonists for nicotinic acetylcholine receptors (nAChRs), offering a potential non-opioid-based mechanism for pain treatment.[5] The resulting peptides can then modulate various signaling pathways downstream of these receptors.
Conclusion
This compound is an invaluable reagent for the synthesis of conformationally constrained peptides. Its use in a Boc-based SPPS strategy, with appropriate considerations for its steric hindrance during coupling and the robust conditions required for final deprotection, enables the creation of novel peptide therapeutics with improved pharmacological profiles. The detailed protocols provided in this guide offer a framework for the successful incorporation of this unique amino acid into complex peptide structures, paving the way for further advancements in drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Boc-D-Pen(Mbzl)-OH · DCHA - Creative Peptides [creative-peptides.com]
- 3. Boc-L-Pen(MBzl)-OH*DCHA - Creative Peptides [creative-peptides.com]
- 4. 198474-61-2|this compound|BLD Pharm [bldpharm.com]
- 5. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-Pen(pMeBzl)-OH.DCHA: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pen(pMeBzl)-OH.DCHA is a protected amino acid derivative of penicillamine, a non-proteinogenic amino acid characterized by a dimethylated β-carbon. This unique structural feature imparts significant steric hindrance, which can be strategically employed in peptide and peptidomimetic design to introduce conformational constraints and enhance metabolic stability. The N-terminal α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the thiol side chain is protected by a p-methylbenzyl (pMeBzl) group. The dicyclohexylamine (DCHA) salt form improves the crystallinity and handling of the compound. This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-S-(p-methylbenzyl)-penicillamine dicyclohexylammonium salt | |
| Molecular Formula | C₃₀H₅₀N₂O₄S | [1][2][3][4][5] |
| Molecular Weight | 534.8 g/mol | [1][2][4][6] |
| CAS Number | 198470-36-9 (for D-isomer salt), 198474-61-2 (for L-isomer salt) | [1][4][5] |
| Purity (typical) | ≥98% (HPLC) | |
| Melting Point | Not available. To be determined experimentally or consult the Certificate of Analysis. | |
| Optical Rotation | Not available. To be determined experimentally or consult the Certificate of Analysis. | |
| Solubility | Soluble in chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. | |
| Storage | Store at room temperature in a dry, well-sealed container. | [7] |
Applications in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The penicillamine residue is incorporated into peptide sequences to:
-
Introduce conformational constraints: The gem-dimethyl group on the β-carbon restricts the rotational freedom of the peptide backbone, influencing the secondary structure.
-
Enhance metabolic stability: The steric hindrance provided by the penicillamine residue can protect adjacent peptide bonds from enzymatic degradation.
-
Modulate biological activity: The unique structural features of penicillamine can alter the binding affinity and selectivity of peptides for their biological targets.
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy is a well-established method for SPPS. The workflow for incorporating a Boc-Pen(pMeBzl)-OH residue is outlined below.
Caption: General workflow for Boc-SPPS.
Experimental Protocols
Boc Deprotection
The Boc protecting group is removed under acidic conditions.
-
Reagent: 25-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Procedure:
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature.[8]
-
Filter and wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.
-
Neutralization
The protonated N-terminal amine is neutralized to the free amine before coupling.
-
Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Procedure:
-
Wash the deprotected resin with DCM.
-
Treat the resin with the DIEA/DCM solution for 5-10 minutes.
-
Wash the resin with DCM to remove excess DIEA.
-
Coupling of Boc-Pen(pMeBzl)-OH
Due to the steric hindrance of the penicillamine residue, a potent coupling reagent is recommended to ensure efficient peptide bond formation and minimize racemization.[2][9][10]
-
Recommended Coupling Reagents:
-
HBTU/HOBt: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate / 1-Hydroxybenzotriazole.
-
HATU/HOAt: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole.
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[1]
-
-
General Coupling Protocol (using HBTU/HOBt):
-
Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of dimethylformamide (DMF).
-
In a separate vessel, dissolve HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the dissolved amino acid to the coupling reagent solution.
-
Add DIEA (6 equivalents) to the mixture and allow for pre-activation for 2-5 minutes.[9]
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.[9]
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Wash the resin thoroughly with DMF and DCM.
-
Caption: Activation and coupling of Boc-Pen(pMeBzl)-OH.
Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the pMeBzl side-chain protecting group. This requires a strong acid.
-
Reagent: Anhydrous hydrogen fluoride (HF).
-
Procedure:
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF at 0°C for 1-2 hours.[9] Scavengers such as anisole or p-cresol should be added to prevent side reactions.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether and wash several times.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize for purification by HPLC.
-
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. The reagents used in SPPS, particularly TFA and HF, are highly corrosive and toxic and require special handling procedures and safety precautions. Always consult the Safety Data Sheet (SDS) before use.
Signaling Pathways
This compound is a synthetic building block and is not known to be directly involved in biological signaling pathways. However, the peptides synthesized using this derivative are often designed to interact with specific cellular targets and signaling cascades. For example, penicillamine-containing analogs of hormones like oxytocin and vasopressin are used to study receptor binding and signaling.[8] The specific pathway of interest will depend on the design and therapeutic target of the final peptide product.
Conclusion
This compound is a valuable reagent for the synthesis of conformationally constrained and metabolically stable peptides. Its successful incorporation into peptide sequences relies on the use of appropriate coupling reagents to overcome steric hindrance and optimized reaction conditions to minimize side reactions. This guide provides a foundational understanding of its properties and a framework for its application in solid-phase peptide synthesis, enabling researchers and drug development professionals to effectively utilize this unique amino acid derivative in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Boc-L-Pen(MBzl)-OH*DCHA - Creative Peptides [creative-peptides.com]
- 5. pschemicals.com [pschemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
An In-depth Technical Guide to the Structure and Synthesis of Boc-Pen(pMeBzl)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-S-(p-methylbenzyl)-L-penicillamine dicyclohexylammonium salt (Boc-Pen(pMeBzl)-OH.DCHA), a crucial building block in peptide chemistry and drug development. This document details its chemical structure and a representative synthetic pathway, including detailed experimental protocols for each step.
Chemical Structure and Properties
This compound is a protected derivative of the non-proteinogenic amino acid L-penicillamine. The structure incorporates three key features:
-
L-Penicillamine Backbone: The core structure is derived from L-penicillamine (β,β-dimethylcysteine), which introduces significant conformational constraints into peptides due to the gem-dimethyl groups on the β-carbon. This is valuable for designing peptides with enhanced stability and receptor selectivity.
-
Boc Protecting Group: The α-amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is acid-labile and is readily removed under moderately acidic conditions, making it a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).
-
p-Methylbenzyl (pMeBzl) Protecting Group: The thiol group of the penicillamine side chain is protected by a p-methylbenzyl group. This protecting group is stable to the conditions used for Boc deprotection but can be cleaved with strong acids, such as anhydrous hydrogen fluoride (HF).
-
Dicyclohexylammonium (DCHA) Salt: The carboxylic acid is formulated as a dicyclohexylammonium salt. This is often done to improve the crystallinity, stability, and handling properties of the free acid, which may be an oil or difficult to purify.
The combination of the Boc and pMeBzl protecting groups provides an orthogonal protection strategy suitable for the controlled synthesis of complex peptides.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-α-(tert-butoxycarbonyl)-S-(p-methylbenzyl)-L-penicillamine dicyclohexylammonium salt |
| Synonyms | Boc-L-Pen(pMeBzl)-OH·DCHA, Boc-β,β-dimethyl-L-Cys(pMeBzl)-OH·DCHA |
| CAS Number | 198474-61-2 |
| Molecular Formula | C30H50N2O4S |
| Molecular Weight | 534.79 g/mol |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound is a three-step process starting from L-penicillamine. The overall synthetic pathway is outlined below.
An In-depth Technical Guide to Boc-Pen(pMeBzl)-OH.DCHA (CAS: 198470-36-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-S-(para-methylbenzyl)-D-penicillamine dicyclohexylammonium salt, commonly referred to as Boc-Pen(pMeBzl)-OH.DCHA, is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, including the sterically hindered β,β-dimethyl groups of the penicillamine core, the acid-labile Boc protecting group on the α-amino terminus, and the p-methylbenzyl protection of the thiol side chain, make it a valuable building block for the synthesis of complex, sterically demanding peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.
The incorporation of D-penicillamine into peptide sequences can confer unique conformational constraints, enhance resistance to enzymatic degradation, and modulate biological activity. The protecting groups in this compound are crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of peptide chains.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 198470-36-9 | [General Knowledge] |
| Molecular Formula | C18H27NO4S · C12H23N | [General Knowledge] |
| Molecular Weight | 534.79 g/mol | [General Knowledge] |
| Purity | ≥98% (typically by HPLC) | [General Knowledge] |
| Appearance | White to off-white powder or crystalline solid | [General Knowledge] |
| Storage Conditions | 0-8 °C | [General Knowledge] |
| Solubility | Soluble in organic solvents such as DMF and DCM | [General Knowledge] |
Core Concepts in Peptide Synthesis: The Role of Protecting Groups
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups of amino acids. This compound utilizes a protection strategy suitable for Boc-based solid-phase peptide synthesis (Boc-SPPS).
-
Boc (tert-Butoxycarbonyl) Group : This group protects the α-amino group of the penicillamine. It is stable under basic and nucleophilic conditions but is readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA).[1]
-
pMeBzl (para-methylbenzyl) Group : This group protects the thiol (-SH) side chain of the penicillamine. The p-methylbenzyl group is stable to the acidic conditions used for Boc deprotection but can be cleaved under stronger acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[1][2]
-
DCHA (Dicyclohexylamine) Salt : The dicyclohexylamine salt improves the crystallinity and handling of the protected amino acid, making it a stable, free-flowing solid.
This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection.
Representative Synthesis of the Precursor Amino Acid
While a specific protocol for the commercial synthesis of this compound is proprietary, a plausible laboratory-scale synthesis involves two key steps: S-alkylation of D-penicillamine followed by N-Boc protection.
Experimental Protocol: Synthesis of S-(p-methylbenzyl)-D-penicillamine
-
Dissolution : Dissolve D-penicillamine (1 equivalent) in a suitable solvent such as aqueous ethanol or a mixture of water and a water-miscible organic solvent.
-
Basification : Add a base, such as sodium hydroxide or potassium carbonate (2-3 equivalents), to the solution to deprotonate the thiol and carboxylic acid groups.
-
Alkylation : Add p-methylbenzyl chloride (1-1.2 equivalents) dropwise to the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification : Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Experimental Protocol: N-Boc Protection and DCHA Salt Formation[3][4]
-
Dissolution : Dissolve S-(p-methylbenzyl)-D-penicillamine (1 equivalent) in a mixture of an organic solvent (e.g., dioxane, THF, or acetone) and water.[3][4]
-
Basification : Add a base such as triethylamine (1.5 equivalents) or sodium hydroxide to the solution.[5]
-
Boc Protection : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the reaction mixture, typically at 0°C, and then allow it to warm to room temperature.[3]
-
Reaction Monitoring : Stir the reaction for several hours or overnight, monitoring for completion by TLC.[3]
-
Work-up : Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with a mild acid (e.g., citric acid or dilute HCl) to a pH of 2-3.[5]
-
Extraction : Extract the product into an organic solvent such as ethyl acetate.[5]
-
Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-Pen(pMeBzl)-OH.[3]
-
DCHA Salt Formation : Dissolve the resulting oil or solid in a suitable solvent like ether or ethyl acetate and add one equivalent of dicyclohexylamine (DCHA). The this compound salt will precipitate and can be collected by filtration and dried.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent for incorporating D-penicillamine into a peptide sequence using Boc-SPPS. The steric hindrance from the β,β-dimethyl groups can make coupling challenging, often requiring optimized protocols.
Experimental Protocol: Incorporation of Boc-Pen(pMeBzl)-OH into a Peptide Chain
This protocol assumes a standard Boc-SPPS workflow on a suitable resin (e.g., Merrifield or PAM resin).
-
Resin Preparation : Start with the resin-bound peptide chain that has a free N-terminal amino group.
-
Amino Acid Activation : In a separate vessel, pre-activate Boc-Pen(pMeBzl)-OH (2-4 equivalents relative to the resin substitution) with a coupling reagent. For sterically hindered amino acids, potent coupling reagents like HBTU/HOBt or HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA) are recommended.
-
Coupling : Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or even overnight) to ensure complete reaction.
-
Monitoring : Monitor the coupling reaction using a qualitative test such as the Kaiser test or the chloranil test. A negative test indicates the absence of free primary amines and a complete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Washing : After a complete coupling, thoroughly wash the resin with solvents such as DMF and DCM to remove excess reagents and byproducts.
-
Boc Deprotection : Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group from the newly added penicillamine residue, exposing a new N-terminal amine for the next coupling step.[2]
-
Neutralization : Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a tertiary amine base (e.g., 5-10% DIEA in DCM).[1]
-
Washing : Wash the resin with DCM and DMF to prepare for the next coupling cycle.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Preparation : Dry the peptide-resin under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail of anhydrous HF with scavengers such as anisole or p-cresol to trap the reactive carbocations generated during deprotection.
-
Cleavage Reaction : Treat the peptide-resin with the HF cleavage cocktail at 0°C for 1-2 hours. This step must be performed in a specialized HF cleavage apparatus.
-
Peptide Precipitation : After the reaction, evaporate the HF, and precipitate the crude peptide by adding cold diethyl ether.
-
Purification : Collect the crude peptide by filtration or centrifugation, wash with cold ether, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
The unique properties of D-penicillamine make it a valuable moiety in the design of novel therapeutics.
-
Peptide and Peptidomimetic Analogs : Incorporating D-penicillamine into biologically active peptides can lead to analogs with improved properties. The gem-dimethyl group can restrict the conformational flexibility of the peptide backbone, potentially leading to increased receptor binding affinity and selectivity. This structural feature can also enhance the peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life. For example, penicillamine substitution has been used to develop potent and selective analgesic peptides that act through non-opioid mechanisms.[6]
-
Metal Chelation : D-penicillamine is a well-known chelating agent for heavy metals, particularly copper.[7] This property is utilized in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[7] While this compound is a protected form, peptides containing deprotected penicillamine residues can be designed as targeted chelating agents to sequester metal ions in specific biological contexts.
-
Disulfide Bond Mimetics : The thiol group of penicillamine can form disulfide bonds. The steric bulk of the adjacent gem-dimethyl groups can influence the stability and geometry of these bonds, offering a tool to fine-tune the structure and stability of cyclic peptides. There is evidence that cysteine-penicillamine disulfide bonds can be more stable than cysteine-cysteine disulfide bonds.[8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The p-Methylbenzyl Group: A Strategic Asset in Penicillamine Chemistry for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillamine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development, primarily due to the unique steric hindrance imparted by its gem-dimethyl group. Its incorporation into peptides can enforce specific conformations, enhance metabolic stability, and modulate biological activity. However, the presence of a reactive thiol group necessitates a robust protection strategy during chemical synthesis. The p-methylbenzyl (PMB) protecting group has emerged as a valuable tool for the temporary masking of the sulfhydryl functionality of penicillamine, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the application of the PMB protecting group in penicillamine chemistry, detailing its introduction, stability, and cleavage, and its utility in the synthesis of complex peptides.
The Role and Advantages of the p-Methylbenzyl Protecting Group
The p-methylbenzyl group, also referred to as the 4-methylbenzyl (4-MeBzl) group, is a derivative of the widely used benzyl (Bzl) protecting group. The addition of a methyl group in the para position of the benzene ring subtly alters the electronic properties of the group, rendering it more susceptible to acidic cleavage compared to the unsubstituted benzyl group. This feature allows for its selective removal under conditions that are orthogonal to other protecting groups, a critical consideration in multi-step peptide synthesis.
In the context of penicillamine, the PMB group offers several advantages:
-
Stability: The S-p-methylbenzyl thioether linkage is stable to the moderately acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid in dichloromethane) during SPPS.[1]
-
Orthogonality: Its cleavage requires stronger acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed at the final stage of SPPS to deprotect side chains and cleave the peptide from the resin.[2]
-
Compatibility: It is compatible with the standard reagents and protocols used in Boc-SPPS.
Synthesis of S-p-Methylbenzyl-Penicillamine
Reaction Scheme:
General Experimental Approach:
-
Dissolution: Penicillamine is dissolved in a suitable solvent, typically an aqueous or alcoholic solution containing a base such as sodium hydroxide or an organic base to deprotonate the thiol group and form the more nucleophilic thiolate.
-
Alkylation: p-Methylbenzyl chloride is added to the solution, and the reaction is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then worked up to remove unreacted starting materials and byproducts. This may involve acidification, extraction with an organic solvent, and subsequent purification of the product, for example, by recrystallization or chromatography.
For its application in peptide synthesis, the N-terminus of S-p-methylbenzyl-penicillamine is typically protected with the Boc group, yielding Boc-Pen(4-MeBzl)-OH. This derivative is commercially available from various suppliers.[1][3]
Quantitative Data
Precise, consolidated quantitative data for S-p-methylbenzyl-penicillamine, such as detailed spectroscopic information and optimized reaction yields, are not extensively reported in readily accessible literature. However, based on commercial availability, the key molecular information is presented in the table below. Researchers synthesizing this compound would need to perform their own characterization.
| Parameter | Value | Reference |
| Compound Name | S-4-Methylbenzyl-L-penicillamine | [] |
| Synonyms | H-Pen(4-MeBzl)-OH, 3-[[(4-Methylphenyl)methyl]thio]-L-valine | [] |
| Molecular Formula | C₁₃H₁₉NO₂S | [] |
| Molecular Weight | 253.36 g/mol | [] |
| CAS Number | 1039102-11-8 | [] |
| Parameter | Value | Reference |
| Compound Name | Boc-Pen(4-MeBzl)-OH | [1] |
| Synonyms | Boc-S-p-methylbenzyl-penicillamine | [2] |
| Molecular Formula | C₁₈H₂₇NO₄S | [1] |
| Molecular Weight | 353.48 g/mol | [1] |
| CAS Number | 198474-61-2 | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and deprotection of S-p-methylbenzyl-penicillamine are not explicitly detailed in the surveyed literature. The following represents generalized protocols based on standard procedures for similar compounds.
Protocol 1: General Procedure for the Synthesis of S-p-Methylbenzyl-L-penicillamine
Materials:
-
L-Penicillamine
-
p-Methylbenzyl chloride
-
Sodium hydroxide
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve L-penicillamine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water/alcohol.
-
Cool the solution in an ice bath.
-
Add p-methylbenzyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure S-p-methylbenzyl-L-penicillamine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Cleavage of the p-Methylbenzyl Group with Hydrogen Fluoride (HF)
WARNING: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment by experienced personnel.
Materials:
-
S-p-Methylbenzyl-protected peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Anisole or p-cresol (as a scavenger)
-
Diethyl ether (ice-cold)
-
Acetonitrile/Water mixture
Procedure:
-
Place the peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger such as anisole or p-cresol (typically 10% v/v).
-
Cool the apparatus to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting peptide and resin mixture with ice-cold diethyl ether to precipitate the crude peptide and remove the scavenger and cleaved protecting groups.
-
Centrifuge or filter to collect the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., acetonitrile/water with 0.1% TFA) and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: General Procedure for the Cleavage of the p-Methylbenzyl Group with Trifluoromethanesulfonic Acid (TFMSA)
Materials:
-
S-p-Methylbenzyl-protected peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (as a scavenger)
-
Diethyl ether (ice-cold)
-
Acetonitrile/Water mixture
Procedure:
-
Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) and then evaporate the solvent.
-
Prepare the cleavage cocktail, a common mixture being TFMSA/TFA/thioanisole. The exact ratios can vary depending on the peptide sequence and resin.[5]
-
Add the cleavage cocktail to the peptide-resin and stir at room temperature. The reaction time can range from 30 minutes to several hours.[5]
-
Monitor the cleavage progress.
-
Once the cleavage is complete, precipitate the peptide by adding the reaction mixture to a large volume of ice-cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent system for purification by RP-HPLC.
Visualization of Experimental Workflows
The following diagrams illustrate the key processes involving the p-methylbenzyl protecting group in penicillamine chemistry.
Caption: Synthesis of Boc-protected S-p-methylbenzyl-penicillamine.
Caption: Workflow for SPPS using Boc-Pen(4-MeBzl)-OH.
Conclusion
The p-methylbenzyl group serves as a highly effective and strategic choice for the protection of the thiol side chain of penicillamine in the context of Boc-based solid-phase peptide synthesis. Its stability to the conditions required for N-terminal Boc group removal, coupled with its lability under strong acidic conditions used for final cleavage, provides the necessary orthogonality for the successful synthesis of complex penicillamine-containing peptides. While detailed, publicly available experimental protocols and comprehensive characterization data for S-p-methylbenzyl-penicillamine are limited, the general principles of its synthesis and cleavage are well-established. This guide provides researchers with the foundational knowledge and generalized protocols necessary to effectively utilize this important protecting group strategy in their pursuit of novel peptide-based therapeutics and research tools.
References
- 1. peptide.com [peptide.com]
- 2. Boc-Pen(pMeBzl)-OH [myskinrecipes.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 5. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Dicyclohexylamine (DCHA) Salts in the Purification and Handling of Protected Amino Acids: A Technical Guide
For Immediate Release
A deep dive into the pivotal function of dicyclohexylamine (DCHA) as a salt-forming agent for N-protected amino acids, enhancing their purity, stability, and handling characteristics for pharmaceutical and research applications.
In the meticulous world of peptide synthesis and drug development, the integrity of the foundational building blocks—amino acids—is paramount. N-protected amino acids, essential for the controlled, stepwise assembly of peptide chains, often present significant handling challenges. Many are oils or unstable compounds that are difficult to purify and accurately weigh. The formation of dicyclohexylammonium (DCHA) salts provides an elegant and effective solution to these challenges, a technique that has become a cornerstone of synthetic peptide chemistry. This technical guide explores the multifaceted role of DCHA in the realm of protected amino acids, offering insights for researchers, scientists, and professionals in drug development.
The primary function of dicyclohexylamine, a secondary amine, is to react with the acidic carboxyl group of an N-protected amino acid to form a stable, crystalline salt.[1][2] This transformation is particularly beneficial for protected amino acids that are oils or amorphous solids at room temperature, as the resulting DCHA salts are typically crystalline solids with well-defined melting points.[3][4] This crystalline nature facilitates purification through recrystallization, significantly enhancing the purity of the amino acid derivative.[5]
Key Advantages of DCHA Salt Formation
The use of DCHA salts of protected amino acids offers several distinct advantages in a laboratory and manufacturing setting:
-
Improved Crystallinity and Handling: Many N-protected amino acids, particularly those with bulky protecting groups like tert-butoxycarbonyl (Boc), are viscous oils or low-melting-point solids that are challenging to handle, accurately weigh, and store. The formation of DCHA salts converts these into crystalline solids, simplifying these critical laboratory operations.[2]
-
Enhanced Purity: The crystalline nature of DCHA salts allows for efficient purification via recrystallization. This process effectively removes impurities that may have formed during the synthesis of the protected amino acid, leading to a final product of high purity.[5]
-
Increased Stability: Protected amino acids in their free acid form can be susceptible to degradation over time, especially if they are not completely pure. DCHA salts often exhibit enhanced stability, allowing for longer shelf life and more consistent performance in synthetic applications.[2]
-
Facilitation of Chiral Resolution: DCHA can be used as a resolving agent for racemic mixtures of amino acids. By forming diastereomeric salts with a chiral resolving agent, the enantiomers can be separated through fractional crystallization, a critical step in producing enantiomerically pure amino acids for pharmaceutical use.
Data Presentation: Physicochemical Properties
The following table summarizes the physicochemical properties of selected N-protected amino acids and their corresponding DCHA salts, illustrating the significant impact of salt formation on their physical state and melting points.
| Protected Amino Acid | Form (Free Acid) | Melting Point (°C) (Free Acid) | Form (DCHA Salt) | Melting Point (°C) (DCHA Salt) |
| Boc-Glycine | Crystalline Powder | 88-89[3] | Crystalline Solid | 80-90[6] |
| Boc-L-Alanine | Crystalline Powder | 78-85[7] | - | - |
| Fmoc-L-Leucine | Powder | 94-96[2] | - | 152-156[8] |
| Boc-L-Methionine | - | - | Crystalline Solid | 137-139[4] |
| Boc-L-Threonine | - | - | Crystalline Solid | 151-153[4] |
Experimental Protocols
Formation of DCHA Salt from a Crude Protected Amino Acid
This protocol describes a general procedure for the purification of a crude, oily N-protected amino acid via the formation of its DCHA salt.
Materials:
-
Crude, oily N-protected amino acid
-
Diethyl ether (or other suitable non-polar solvent)
-
Dicyclohexylamine (DCHA)
-
Hexane (for washing)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude, oily protected amino acid in a minimal amount of diethyl ether.
-
With stirring, slowly add one equivalent of dicyclohexylamine (DCHA) to the solution.
-
Continue stirring the mixture. The DCHA salt will typically precipitate as a solid. This may occur immediately or require some time.
-
Once precipitation is complete, collect the solid DCHA salt by vacuum filtration.
-
Wash the collected salt with cold diethyl ether or hexane to remove any residual impurities.
-
The DCHA salt can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.[5]
Liberation of the Free Amino Acid from its DCHA Salt
Prior to use in peptide synthesis, the N-protected amino acid must be liberated from its DCHA salt.
Materials:
-
N-protected amino acid DCHA salt
-
Ethyl acetate (or other suitable organic solvent)
-
10% aqueous phosphoric acid solution
-
Water (deionized)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the DCHA salt in ethyl acetate (approximately 5-10 volumes per part of salt).
-
Transfer the suspension to a separatory funnel.
-
Add 10% aqueous phosphoric acid and shake the funnel vigorously. The pH of the aqueous layer should be between 2 and 3. Continue shaking until all the solid has dissolved and two clear phases are present.
-
Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral (≥4).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the purified N-protected amino acid, which will often be an oil.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involving DCHA salts in the handling of protected amino acids.
Caption: Workflow for the purification of an N-protected amino acid via DCHA salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Boc-Gly-OH Novabiochem 4530-20-5 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
In-Depth Technical Guide to the Material Safety of Boc-Pen(pMeBzl)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A complete, verified Material Safety Data Sheet (MSDS) for the compound Boc-Pen(pMeBzl)-OH.DCHA (CAS No: 198474-61-2 for L-form, 198470-36-9 for D-form) was not publicly available at the time of this writing. The following information is a composite guide based on the known hazards of one of its components, dicyclohexylamine (DCHA), and the general safety profiles of Boc-protected amino acids. It is imperative to consult the specific SDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment.
Chemical and Physical Properties
This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine. The dicyclohexylamine (DCHA) salt form enhances its stability and handling properties.
| Property | Value | Source |
| CAS Number | 198474-61-2 (L-form) / 198470-36-9 (D-form) | [1][2] |
| Molecular Formula | C30H50N2O4S | [1] |
| Molecular Weight | 534.79 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | Typically >98% | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Hazard Identification and Safety Profile
The primary hazard associated with this compound is expected to derive from the dicyclohexylamine (DCHA) component. DCHA is a corrosive and toxic substance. The Boc-protected amino acid moiety is generally considered stable, though it can release isobutylene and carbon dioxide upon decomposition.
GHS Hazard Classification (Inferred from Dicyclohexylamine):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Precautionary Statements (Inferred from Dicyclohexylamine):
| Code | Statement |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P303 + P361 + P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols and Handling
Given the powdered nature and the hazards associated with the DCHA component, strict protocols must be followed to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is required before handling.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's glove selection guide. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Body Protection | A lab coat is mandatory. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used. |
Weighing and Handling Protocol
Handling of powdered fine chemicals requires specific procedures to prevent inhalation and contamination.[3][4]
-
Preparation : Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.[4] Cover the work surface with absorbent, disposable bench paper.
-
Weighing : Use an analytical balance with a draft shield. Utilize weigh boats to prevent spillage.[3]
-
Transfer : When transferring the powder, use a spatula and minimize the distance of transfer to reduce the generation of airborne dust.[3]
-
Container Management : Keep the primary container of this compound closed at all times when not in use.[3]
-
Decontamination : After handling, decontaminate the work area. Wet cleaning methods or a HEPA-filtered vacuum are recommended for cleaning up any residual powder.[3] Decontaminate the exterior of all equipment used.
Emergency Procedures
First Aid Measures (Based on DCHA exposure)
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. A dilute solution of acetic acid (2%) may be used to neutralize the amine after initial flushing.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink copious amounts of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release Measures
-
Small Spills :
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a designated, labeled waste container. Avoid generating dust.
-
Clean the spill area with a wet cloth or a HEPA-filtered vacuum.
-
-
Large Spills :
-
Evacuate the laboratory and prevent re-entry.
-
Contact your institution's environmental health and safety department immediately.
-
Prevent the spill from entering drains or waterways.
-
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Stability and Reactivity
-
Chemical Stability : Stable under recommended storage conditions (desiccated at -20°C).
-
Conditions to Avoid : Strong oxidizing agents, high temperatures, and direct sunlight.[6] The Boc protecting group is labile to strong acids.
-
Incompatible Materials : Strong oxidizing agents.
-
Hazardous Decomposition Products : Upon combustion, may produce oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).[6]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not available. The information below is based on its DCHA component.
Toxicological Information (Dicyclohexylamine):
| Test | Result |
| Acute Oral Toxicity | Toxic if swallowed.[1] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
Ecological Information (Dicyclohexylamine):
-
Ecotoxicity : Very toxic to aquatic life with long-lasting effects.[1][6]
-
Persistence and Degradability : No data available.
-
Bioaccumulative Potential : No data available.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous waste. Do not allow it to enter drains or the environment.
This guide provides a framework for the safe handling of this compound based on available data. Always prioritize the supplier's Safety Data Sheet and your institution's safety protocols.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine | 198474-61-2 [chemicalbook.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 6. lobachemie.com [lobachemie.com]
An In-Depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodology. A foundational technique in peptide chemistry, Boc SPPS offers a robust and reliable approach for the synthesis of peptides, including long and complex sequences. This document details the core chemical principles, provides in-depth experimental protocols, and presents critical data in a structured format to aid in the practical application of this powerful synthetic strategy.
Core Principles of Boc Solid-Phase Peptide Synthesis
Boc solid-phase peptide synthesis is a cyclical process where a peptide chain is assembled in a stepwise manner while anchored to an insoluble solid support, known as a resin.[1] The synthesis progresses from the C-terminus to the N-terminus. The central feature of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. Functional groups on the amino acid side chains are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. This difference in acid lability is the cornerstone of the Boc/Bzl protection strategy, enabling the selective removal of the Nα-Boc group in each cycle without affecting the side-chain protecting groups.[1][2]
The general workflow of Boc SPPS involves a repeated cycle of three key steps:
-
Nα-Boc Deprotection: The removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine to enable the subsequent coupling reaction.[2]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the N-terminus of the peptide chain.[3]
This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF).[4][5]
Experimental Protocols
This section provides detailed methodologies for the key steps in manual Boc SPPS.
Resin Preparation and Swelling
Proper swelling of the resin is crucial to ensure that the reactive sites are accessible to reagents.[6]
Protocol:
-
Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Protocol:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[4]
-
Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete deprotection.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 times) to remove excess TFA.
-
Wash with isopropanol (IPA) (2 times) to help remove residual TFA, followed by washing with DCM (3 times).[6]
Neutralization
The N-terminal ammonium salt formed during deprotection must be neutralized to the free amine for the coupling reaction to proceed.
Protocol (Standard):
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[6]
-
Agitate for 5-10 minutes.[6]
-
Drain the neutralization solution.
-
Repeat the neutralization step to ensure complete conversion to the free amine.
-
Wash the resin with DCM (3 times).[6]
Protocol (In Situ Neutralization): This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences prone to aggregation.[1][7]
-
Following the post-deprotection washes, proceed directly to the coupling step. The neutralization is achieved by the base (e.g., DIEA) included in the coupling reaction mixture.
Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
Protocol (HBTU Coupling):
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent like HBTU (2.0 equivalents relative to resin loading) in DMF or a DCM/DMF mixture.[8]
-
Add 4-6 equivalents of a base, typically DIEA, to the amino acid solution to initiate activation.[8]
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[8]
-
Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the completion of coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.
Peptide Cleavage and Side-Chain Deprotection
The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid.
Protocol (HF Cleavage):
Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole, to the resin. A common ratio is HF/anisole 9:1 (v/v).[4]
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Distill anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of resin).[4]
-
Stir the reaction mixture at 0°C for 45-60 minutes.[4]
-
Evaporate the HF under vacuum.
-
Suspend the resin and cleaved peptide in cold diethyl ether and wash thoroughly to remove scavengers and cleaved protecting groups.
-
Collect the precipitated crude peptide by filtration or centrifugation.
-
Dry the peptide under vacuum.
Data Presentation
The following tables summarize key quantitative data for various components and steps in Boc SPPS.
Table 1: Common Resins for Boc SPPS and Their Typical Loading Capacities
| Resin Type | Description | Typical Loading Capacity (mmol/g) | Application |
| Merrifield Resin | Chloromethylated polystyrene-divinylbenzene | 0.5 - 1.2 | Synthesis of peptide acids |
| PAM Resin | Phenylacetamidomethyl-polystyrene | 0.5 - 1.0[4] | Synthesis of peptide acids with increased stability to TFA |
| BHA Resin | Benzhydrylamine-polystyrene | 0.5 - 1.0 | Synthesis of peptide amides |
| MBHA Resin | 4-Methylbenzhydrylamine-polystyrene | 0.5 - 1.0[4] | Synthesis of peptide amides with optimal stability and cleavage properties |
| PEG-PS Resin | Polyethylene glycol-grafted polystyrene | 0.15 - 0.4 | Improved solvation for long or hydrophobic peptides |
Table 2: Comparison of Common Coupling Reagents in Boc SPPS
| Coupling Reagent | Reagent Class | Typical Equivalents (AA:Reagent:Base) | Typical Reaction Time | Key Considerations |
| DCC/HOBt | Carbodiimide/Additive | 3:3:0 (DCC) | 2-4 hours[6] | DCC is a good choice for polystyrene resins. The byproduct, DCU, is insoluble in DCM but soluble in TFA. |
| HBTU | Aminium/Uronium Salt | 2:2:4 (DIEA)[8] | 1-2 hours[8] | Cost-effective and reliable for both routine and challenging couplings. |
| HATU | Aminium/Uronium Salt | 2:2:4 (DIEA) | 1-2 hours | Highly efficient for sterically hindered couplings.[8] Should be used with a non-nucleophilic base like DIEA. |
| DIC/HOBt | Carbodiimide/Additive | 3:3:0 (DIC)[8] | 2-4 hours[8] | The byproduct, DIU, is soluble in DMF, making it a good choice for Fmoc-based synthesis and sometimes used in Boc SPPS. |
Table 3: Boc Deprotection Conditions
| Reagent | Concentration | Solvent | Time | Efficacy |
| Trifluoroacetic Acid (TFA) | 50%[4] | Dichloromethane (DCM) | 20-30 min[6] | Standard and highly effective. |
| Trifluoroacetic Acid (TFA) | 100% | - | ~4 min[9] | Offers enhanced peptide-resin solvation. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | ~35 min[9] | An alternative to TFA. |
Table 4: Comparison of Cleavage Cocktails in Boc SPPS
| Cleavage Method | Reagent Composition | Reaction Time | Temperature | Application |
| High HF | HF:Anisole (9:1)[4] | 45-60 min[4] | 0°C[4] | Standard method for most peptides on Merrifield, PAM, and MBHA resins. |
| Low-High HF | 1. Low: HF:DMS (1:3) 2. High: Standard HF | 1. 2h 2. 1h | 1. 0°C 2. 0°C | Reduces side reactions by using a milder initial cleavage (SN2 mechanism). |
| TFMSA | TFMSA:TFA:Thioanisole:m-cresol | 2-3 hours | 0°C | An alternative to HF, though may be less effective for some protecting groups. |
| TMSOTf | TMSOTf:TFA:m-cresol | 2 hours[10] | 0°C[10] | Another alternative to HF. |
| Reagent K (Modified for Boc) | TFA:Water:Phenol:Thioanisole:EDT (82.5:5:5:5:2.5) | 1-4 hours | Room Temp | A "universal" cocktail, often used in Fmoc chemistry, but can be adapted. Effective for peptides with multiple sensitive residues.[11] |
Conclusion
Boc solid-phase peptide synthesis remains a powerful and relevant technique for the chemical synthesis of peptides. Its robust chemistry and the wealth of accumulated knowledge make it a reliable choice for a wide range of synthetic targets. By understanding the core principles, carefully selecting reagents and resins, and meticulously following optimized protocols, researchers can successfully synthesize complex peptides for applications in basic research, drug discovery, and materials science. This guide provides the foundational knowledge and practical data to assist in the successful implementation of Boc SPPS.
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Stability and Storage of Boc-Pen(pMeBzl)-OH·DCHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-S-(p-methylbenzyl)-D-penicillamine dicyclohexylammonium salt (Boc-Pen(pMeBzl)-OH·DCHA). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information based on the known chemical properties of its constituent parts—the Boc protecting group, the p-methylbenzyl protecting group, and the penicillamine core—along with established principles of pharmaceutical stability testing.
Chemical Structure and Properties
Boc-Pen(pMeBzl)-OH·DCHA is a protected amino acid derivative commonly used in peptide synthesis. The dicyclohexylammonium (DCHA) salt form enhances its crystallinity and stability, making it easier to handle and store compared to the free acid.
Table 1: Chemical and Physical Properties of Boc-Pen(pMeBzl)-OH·DCHA
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀N₂O₄S | [1][2] |
| Molecular Weight | 534.8 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage (General) | Room temperature or refrigerated (0-8 °C) | [3][5] |
Factors Influencing Stability
The stability of Boc-Pen(pMeBzl)-OH·DCHA is primarily influenced by temperature, pH (acidity/basicity), light, and oxidizing agents. The two key areas of lability are the acid-sensitive Boc group and the p-methylbenzyl ether, which is also susceptible to acidic and oxidative cleavage.
pH and Acidity
The most significant factor in the degradation of this compound is exposure to acidic conditions. The tert-butoxycarbonyl (Boc) group is notoriously labile to strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which are commonly used for its removal during peptide synthesis.[3][5][6] Even moderate acidity can lead to the slow cleavage of the Boc group, especially if concentrated during processes like solvent evaporation.[4] The DCHA salt form provides a basic counter-ion, which helps to protect the Boc group from accidental deprotection by neutralizing any trace acidity.
The S-p-methylbenzyl (pMeBzl) group is generally more stable than the Boc group but can also be cleaved under strongly acidic conditions.
Temperature
While some suppliers suggest room temperature storage, elevated temperatures can accelerate degradation pathways.[5] Penicillamine itself is known to decompose upon heating.[7] For long-term storage, refrigeration (0-8 °C) is recommended to minimize the risk of thermal degradation.[3] One supplier also notes the use of cold-chain transportation, suggesting that temperature control is important for maintaining purity.[8]
Oxidation
The thiol group of the penicillamine core is susceptible to oxidation, which could lead to the formation of disulfides or other oxidized species. The p-methylbenzyl protecting group offers some protection against this. However, strong oxidizing agents should be avoided.
Light
As with many complex organic molecules, exposure to UV light may promote degradation. Therefore, it is advisable to store the compound in amber vials or otherwise protected from light.
Potential Degradation Pathways
Based on the chemical nature of the molecule, two primary degradation pathways can be anticipated:
-
Deprotection of the Boc Group: Exposure to acidic conditions will lead to the cleavage of the Boc group, yielding the free amine, isobutylene, and carbon dioxide.
-
Cleavage of the p-MeBzl Group: Strong acids or oxidative conditions may cleave the p-methylbenzyl group from the sulfur atom.
Caption: Potential Degradation Pathways for Boc-Pen(pMeBzl)-OH·DCHA.
Recommended Storage and Handling
To ensure the long-term stability and purity of Boc-Pen(pMeBzl)-OH·DCHA, the following storage and handling procedures are recommended:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-term: 0-8 °C. Short-term: Room temperature is acceptable. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |
| Light | Store in a light-resistant container (e.g., amber vial). | Prevents photolytic degradation. |
| Container | Use a well-sealed container. | Prevents exposure to moisture and atmospheric contaminants. |
| Handling | Avoid contact with acidic substances. Use clean, dry spatulas and glassware. | Prevents premature deprotection of the Boc group. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of Boc-Pen(pMeBzl)-OH·DCHA, a forced degradation study is recommended.[9][10][11] This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products, typically by a stability-indicating HPLC method.
General Workflow for a Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Protocol for a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is suitable for monitoring the stability of Boc-Pen(pMeBzl)-OH·DCHA. The key is to achieve baseline separation between the parent compound and all potential degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (or a neutral buffer to avoid on-column degradation) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and ramp up to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and the method must be validated to be "stability-indicating."
Protocols for Forced Degradation Conditions
The following are suggested starting conditions for a forced degradation study. The severity of the conditions should be adjusted to achieve 5-20% degradation of the active substance.
Table 4: Forced Degradation Experimental Protocols
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60 °C for 24-48 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60 °C for 24-48 hours. Neutralize before injection. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours. |
| Thermal Stress | Store the solid compound in an oven at 60 °C for 1 week. Also, heat a solution of the compound at 60 °C for 24-48 hours. |
| Photostability | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Summary and Conclusions
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Forced Degradation Studies [intertek.com]
An In-depth Technical Guide to Penicillamine Derivatives in Peptides for Researchers and Drug Development Professionals
Executive Summary: The incorporation of penicillamine, a cysteine analog distinguished by β,β-dimethyl substitution, offers a powerful strategy for modulating the physicochemical and biological properties of peptides. This modification introduces significant steric hindrance, which imparts a high degree of conformational rigidity to the peptide backbone and any resulting disulfide bridges.[1][2] Consequently, penicillamine-containing peptides often exhibit enhanced stability against enzymatic degradation, improved receptor affinity and selectivity, and unique pharmacological profiles compared to their cysteine-containing counterparts.[1] This guide provides a comprehensive overview of the synthesis, structure-activity relationships, and therapeutic applications of penicillamine-derivatized peptides, supplemented with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in this field.
The Core Principles of Penicillamine Incorporation
Penicillamine (Pen), chemically known as 3-mercapto-D-valine, is a non-proteinogenic amino acid. Its integration into a peptide sequence fundamentally alters the local structure due to the presence of gem-dimethyl groups on the β-carbon.[2]
Key Advantages:
-
Conformational Rigidity: The steric bulk of the dimethyl groups restricts the rotational freedom around the Cα-Cβ and Cβ-S bonds, locking the peptide into a more defined three-dimensional conformation.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target.
-
Enhanced Disulfide Bond Stability: Disulfide bonds formed between two penicillamine residues (Pen-Pen) or between penicillamine and cysteine (Cys-Pen) are significantly more resistant to reductive cleavage than native cysteine-cysteine (Cys-Cys) bonds.[1][3] This increased stability is attributed to the steric hindrance provided by the β,β-dimethyl groups, which protects the disulfide bridge from enzymatic attack.[4]
-
Modulated Biological Activity: The constrained conformation can dramatically alter a peptide's interaction with its target receptor. This has been exploited to convert peptide agonists into potent antagonists or to enhance selectivity for specific receptor subtypes.[2][4] For example, replacing cysteine with penicillamine in oxytocin analogs can result in potent inhibitors of the oxytocic response.[2]
-
Orthogonal Disulfide Pairing: A key discovery is the orthogonality between Cys-Pen heterodisulfide pairing and Cys-Cys/Pen-Pen homodisulfide formation.[3][5] Under conditions that allow for thiol-disulfide exchange, Cys-Pen disulfide pairs are formed preferentially.[3] This property can be harnessed to direct the oxidative folding of multi-cyclic peptides, ensuring the formation of a specific desired isomer without complex protecting group strategies.[3][5]
Synthesis and Methodologies
The primary method for synthesizing penicillamine-containing peptides is Solid-Phase Peptide Synthesis (SPPS).[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[6]
Protecting Group Strategies
Successful SPPS relies on the use of temporary protecting groups for the α-amino group (Nα) and permanent protecting groups for the amino acid side chains, including the thiol group of penicillamine. The two most common strategies are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Fmoc Chemistry: This is the most prevalent method. The Nα-Fmoc group is base-labile and is removed using a piperidine solution.[1] The penicillamine side-chain thiol is typically protected with an acid-labile group like trityl (Trt).[1] This orthogonality allows for selective deprotection and modification.
-
Boc Chemistry: In this strategy, the Nα-Boc group is acid-labile and removed with trifluoroacetic acid (TFA). The penicillamine side-chain thiol requires a more robust protecting group, such as 4-methoxybenzyl (Mob), which is removed during the final cleavage step with strong acids like hydrofluoric acid (HF).[2]
Experimental Protocol: General Fmoc-SPPS of a Penicillamine-Containing Peptide
This protocol outlines the key steps for synthesizing a peptide using Fmoc-D-Pen(Trt)-OH.[1]
-
Resin Preparation: Start with a suitable resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[1]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[1]
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[1]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading), including Fmoc-D-Pen(Trt)-OH, using a coupling agent like HBTU/HATU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[1] A ninhydrin test can be performed to confirm the absence of free amines.
-
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Side-Chain Deprotection:
-
Once the synthesis is complete, wash the resin with dichloromethane (DCM).
-
Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups (including the Trt group from Pen).[1]
-
Agitate for 2-4 hours at room temperature.[1]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet.[1]
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Lyophilize the pure fractions to obtain the final peptide as a powder.[1]
-
Orthogonal Disulfide Bond Formation
For peptides with multiple disulfide bonds, an orthogonal protection strategy is essential to ensure correct folding.[4] For a two-disulfide-bond peptide containing both Cys and Pen residues, one pair of thiols (e.g., Pen and Cys) can be protected with a Trt group, while the other pair (e.g., two Cys residues) is protected with an acetamidomethyl (Acm) group.[4]
Experimental Protocol Example: [4]
-
First Disulfide Bond (Trt removal and oxidation): After synthesis and cleavage with a mild TFA cocktail that retains the Acm groups, the linear peptide is dissolved in an aqueous buffer. The first disulfide bond (e.g., ³Pen-¹²Cys) is formed by oxidation, for example, using potassium ferricyanide in a Tris buffer.[4] The reaction is monitored by RP-HPLC and mass spectrometry.
-
Second Disulfide Bond (Acm removal and oxidation): The monocyclic peptide is then purified. The Acm groups on the remaining Cys residues are subsequently removed, and the second disulfide bond is formed using a different oxidizing agent, such as iodine.[4] The final bicyclic peptide is then purified by RP-HPLC.
Applications in Drug Development
The unique properties of penicillamine make it a valuable tool for designing peptide-based therapeutics.
-
Receptor Modulation: Penicillamine substitution is a well-established strategy for developing receptor antagonists from native agonist peptides. In a notable example, selective penicillamine substitution in α-conotoxin RgIA, a peptide from cone snail venom, led to an analog (RgIA-5474) with a staggering 9000-fold increased potency for the human α9α10 nicotinic acetylcholine receptor (nAChR), a target for non-opioid pain treatment.[4][7]
-
Metal Chelation: D-penicillamine is a known chelating agent used to treat Wilson's disease by sequestering excess copper.[8][9] This principle has been extended to peptide design. For instance, D-penicillamine has been conjugated to nanoparticles to facilitate its delivery across the blood-brain barrier, aiming to resolubilize copper-amyloid-beta aggregates implicated in Alzheimer's disease.[8] Studies on synthetic peptides containing penicillamine have shown that its incorporation enhances metal-binding affinity and influences the coordination chemistry with ions like nickel(II), zinc(II), and cadmium(II).[10]
-
Enzyme Inhibition: The conformational constraints imposed by penicillamine can be used to design potent and selective enzyme inhibitors. By locking a peptide into its bioactive conformation, binding to an enzyme's active site can be significantly enhanced.
Quantitative Data Summary
The strategic placement of penicillamine can have dramatic effects on biological activity. All quantitative data should be carefully assessed to establish clear structure-activity relationships (SAR).
Biological Activity Data
The following table summarizes the IC₅₀ values for α-conotoxin RgIA and its penicillamine-substituted analogs against the human α9α10 nAChR, demonstrating the profound impact of substitution position on potency.
| Peptide ID | Sequence Modification | IC₅₀ (nM) on human α9α10 nAChR | Fold Change vs. RgIA4 | Reference |
| RgIA | Native Peptide | ~450 | - | [4] |
| RgIA4 | Reference Analog | 1.5 | - | [4] |
| ²Cys -> L-Pen Analog | Substitution at position 2 | >1000 | >800-fold decrease | [4] |
| ³Cys -> L-Pen Analog | Substitution at position 3 | 0.39 | ~4-fold increase | [4] |
| ⁸Cys -> L-Pen Analog | Substitution at position 8 | >1000 | >600-fold decrease | [4] |
| RgIA-5474 | ³Pen + other modifications | 0.05 | ~9000-fold increase (vs. native) | [4][7][11] |
Pharmacokinetic Data
Understanding the pharmacokinetic profile of penicillamine is crucial for its therapeutic application. The drug is rapidly but incompletely absorbed, with significant inter-individual variation.[12] It exists in plasma in multiple forms, including the free monomer, protein-bound, and as disulfide dimers.[12][13]
| Parameter | Value | Condition | Reference |
| Oral Bioavailability (f) | 40 - 70% | Humans | [12] |
| 41.2 ± 5.5% | Humans, 800 mg oral dose | [14] | |
| Time to Peak Plasma (Tₘₐₓ) | 1 - 3 hours | Humans | [12][15] |
| Plasma Elimination Half-life (T½β) | 62.7 ± 5.3 min | Humans, IV administration | [14] |
| 60.7 ± 8.2 min | Humans, oral administration | [14] | |
| 3.4 - 9.45 hours (β phase) | RA Patients | [16] | |
| Plasma Protein Binding | >80% | Humans | [12][15] |
| Primary Excretion Route | Renal | Humans | [12] |
Characterization and Analysis
Rigorous analytical techniques are required to confirm the identity, purity, and structure of synthesized penicillamine-containing peptides.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary tool for assessing the purity of the final peptide and for monitoring the progress of synthesis and oxidation reactions.[1][4] Purity is typically determined by integrating the area of the product peak relative to the total peak area at a specific wavelength (e.g., 214 nm).
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the linear, intermediate, and final peptide products.[4][17] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide precise mass measurements.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for detailed structural elucidation in solution. ¹H NMR can be used to assign specific proton resonances, which is particularly useful for confirming the conformation of cyclic peptides and the stereochemistry of the penicillamine residues.[18][19][20]
Conclusion and Future Outlook
The incorporation of penicillamine derivatives is a validated and potent strategy in peptide drug discovery. It provides a means to enhance stability, direct folding, and fine-tune biological activity, often leading to compounds with significantly improved therapeutic potential. The ability to create conformationally locked peptides facilitates the exploration of structure-activity relationships and the design of highly selective ligands.[1][2] Future research will likely focus on expanding the toolkit of penicillamine-based building blocks, exploring their use in more complex multi-cyclic peptide scaffolds, and combining this approach with other peptidomimetic strategies to develop next-generation peptide therapeutics with superior drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel D-penicillamine carrying nanoparticles for metal chelation therapy in Alzheimer's and other CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. The influence of penicillamine/cysteine mutation on the metal complexes of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of the major metabolites of D-penicillamine in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Penicillamine [webbook.nist.gov]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. Application of high resolution 1H-NMR spectroscopy to the detection of penicillamine and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nuclear magnetic resonance studies of the binding of captopril and penicillamine by serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HBTU-Mediated Coupling of Boc-Pen(pMeBzl)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pen(pMeBzl)-OH (N-Boc-S-(4-methylbenzyl)-L-penicillamine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with constrained cyclic structures that can enhance biological activity and stability. The penicillamine residue is characterized by a bulky β,β-dimethyl group, which introduces significant steric hindrance. This steric challenge necessitates optimized coupling protocols to ensure high efficiency and minimize side reactions.
This document provides detailed application notes and protocols for the coupling of Boc-Pen(pMeBzl)-OH using the highly efficient uronium/aminium salt-based coupling reagent, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HBTU is preferred for such challenging couplings due to its ability to rapidly form an active ester intermediate, leading to high yields and reduced risk of racemization compared to standard carbodiimide methods.[1]
Key Considerations for Coupling Boc-Pen(pMeBzl)-OH
Due to the steric hindrance of the penicillamine side chain, the following points are crucial for achieving optimal coupling efficiency:
-
DCHA Salt Conversion: Boc-Pen(pMeBzl)-OH is often supplied as a dicyclohexylamine (DCHA) salt for improved stability and handling. This salt must be converted to the free acid form before it can be used in the coupling reaction.
-
Choice of Coupling Reagent: For sterically hindered amino acids like penicillamine, potent activating agents are recommended. HBTU, in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is a highly effective choice that generally provides good results.[1][2]
-
Pre-activation: A short pre-activation step, where Boc-Pen(pMeBzl)-OH is mixed with HBTU and DIPEA before addition to the resin-bound amine, is beneficial.[1] This ensures the formation of the reactive HOBt active ester, readying it for nucleophilic attack.
-
Reaction Time and Stoichiometry: Extended coupling times and an excess of reagents are often necessary to drive the reaction to completion.[2] Monitoring the reaction using a qualitative method like the Kaiser test is essential to confirm the absence of free primary amines.[3]
-
Racemization Control: While HBTU is effective at suppressing racemization, the risk is elevated with sterically hindered residues.[2] The addition of 1-hydroxybenzotriazole (HOBt) and careful control of base concentration and temperature can help maintain stereochemical integrity.[4]
Quantitative Data Summary
While extensive comparative studies on the coupling of Boc-Pen(pMeBzl)-OH are not widely published, the following tables summarize the recommended reaction parameters and expected efficiencies based on protocols for sterically hindered amino acids.
Table 1: Recommended Reagent Stoichiometry for HBTU Coupling of Boc-Pen(pMeBzl)-OH
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Boc-Pen(pMeBzl)-OH (free acid) | 2.0 - 3.0 | Amino acid building block |
| HBTU | 1.9 - 2.9 | Coupling/Activating agent |
| DIPEA | 4.0 - 6.0 | Tertiary base for activation |
| HOBt (optional) | 2.0 - 3.0 | Racemization suppressor |
Note: The exact equivalents may require optimization based on the specific peptide sequence and resin.
Table 2: General Performance of Coupling Reagents for Sterically Hindered Residues
| Coupling Reagent Combination | Typical Coupling Time | Expected Efficiency | Key Considerations |
| DIC/HOBt | 2 - 4 hours | Moderate to High | Cost-effective, but may require double coupling for quantitative results.[1] |
| HBTU/DIPEA | 1 - 2 hours | High | Generally provides good results with hindered residues.[1] |
| HATU/DIPEA | 30 mins - 2 hours | Very High | Often used for particularly difficult couplings; more reactive than HBTU.[1][5] |
Experimental Protocols
Protocol 1: Conversion of Boc-Pen(pMeBzl)-OH.DCHA to Free Acid
This protocol must be performed before the coupling reaction.
-
Dissolution: Dissolve the this compound salt in dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution to remove the dicyclohexylamine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the free acid as a solid or oil.
Protocol 2: Optimized HBTU Coupling of Boc-Pen(pMeBzl)-OH in SPPS
This protocol outlines a single coupling cycle for a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
If the N-terminus is protected, perform standard deprotection (e.g., 20% piperidine in DMF for Fmoc).
-
Wash the resin thoroughly with DMF (3-5 times).
-
Confirm the presence of free primary amines with a positive Kaiser test (beads turn blue).[6]
-
-
Pre-activation of Amino Acid:
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the vessel containing the washed and deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered residues like Penicillamine, extending the coupling time to 2-4 hours may be necessary.[2]
-
-
Monitoring and Post-Coupling Washes:
-
Perform a Kaiser test to monitor the reaction. A negative test (beads remain yellow) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling (recoupling) with a fresh solution of activated amino acid may be required.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Visualizations
HBTU Activation and Coupling Mechanism
The diagram below illustrates the generally accepted mechanism for HBTU-mediated amide bond formation. The process involves the deprotonation of the carboxylic acid, formation of a highly reactive HOBt-ester intermediate, and subsequent nucleophilic attack by the amine.
Caption: HBTU activation and coupling pathway.
Experimental Workflow for a Single Coupling Cycle
The following diagram outlines the key steps for incorporating a single Boc-Pen(pMeBzl)-OH residue onto a solid support.
Caption: SPPS workflow for HBTU coupling.
References
Application Notes and Protocols for the Activation of Boc-Pen(pMeBzl)-OH.DCHA using DIC/HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the activation and coupling of N-α-Boc-S-(p-methylbenzyl)-D-penicillamine dicyclohexylamine salt (Boc-Pen(pMeBz)-OH.DCHA) in solid-phase peptide synthesis (SPPS) using the N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) coupling methodology. Penicillamine is a sterically hindered amino acid, and its efficient incorporation into peptide sequences requires optimized protocols to ensure high coupling yields and minimize side reactions, particularly racemization.
Introduction
Boc-Pen(pMeBzl)-OH is a crucial building block for the synthesis of peptides with unique conformational constraints due to the gem-dimethyl groups on the β-carbon. The p-methylbenzyl (pMeBzl) protecting group on the thiol side chain offers stability during synthesis and can be removed under strong acid conditions, typically during the final cleavage from the resin. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.
The DIC/HOBt coupling method is a widely used, cost-effective, and efficient strategy for peptide bond formation.[1] DIC, a liquid carbodiimide, facilitates the activation of the carboxylic acid, while HOBt acts as an additive to form a highly reactive HOBt active ester. This intermediate then reacts with the free amine of the peptide chain.[1][2] The primary role of HOBt is to suppress racemization and improve coupling efficiency, which is especially critical for sterically hindered residues like Penicillamine.[1]
Data Presentation
While specific quantitative data for the coupling of Boc-Pen(pMeBzl)-OH is not extensively documented, the following table provides expected efficiencies and reaction parameters based on data for structurally similar and sterically hindered amino acids, such as Boc-Pen(Mob)-OH.[2] These values serve as a reliable guideline for reaction optimization.
| Coupling Method | Reagent Equivalents (Amino Acid:DIC:HOBt) | Typical Coupling Time | Expected Efficiency | Notes |
| DIC/HOBt | 3 : 3 : 3 | 2 - 4 hours | Moderate to High | May require a second coupling (double coupling) to drive the reaction to completion due to steric hindrance. Monitoring with a ninhydrin test is crucial.[2] |
Experimental Protocols
Conversion of Boc-Pen(pMeBzl)-OH.DCHA to its Free Acid
Prior to its use in peptide coupling, the DCHA salt must be converted to the free carboxylic acid.[3]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Ice-cold 1M Potassium bisulfate (KHSO₄) aqueous solution
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 1M KHSO₄ solution to remove the dicyclohexylamine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil.[3] The product should be used immediately or stored under inert gas at a low temperature.
Standard DIC/HOBt Coupling Protocol for Boc-Pen(pMeBzl)-OH in SPPS
This protocol assumes a standard solid-phase peptide synthesis setup on a 0.1 - 0.5 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Pen(pMeBzl)-OH (free acid from protocol 3.1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Trifluoroacetic acid (TFA) solution (50% in DCM) for Boc deprotection
-
Diisopropylethylamine (DIPEA) solution (10% in DMF) for neutralization (for Boc-SPPS)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.[2]
-
N-α-Deprotection:
-
For Boc-SPPS: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat for an additional 20 minutes to remove the N-terminal Boc group.[2]
-
For Fmoc-SPPS: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual deprotection reagents.
-
Neutralization (for Boc-SPPS): Treat the resin with 10% DIPEA in DMF for 2 minutes, and repeat once. Wash the resin with DMF (3 times).[2]
-
Amino Acid Activation and Coupling: a. In a separate reaction vessel, dissolve 3 equivalents of the free acid Boc-Pen(pMeBzl)-OH and 3 equivalents of HOBt in a minimal amount of DMF. b. Add this solution to the swelled and deprotected peptide-resin. c. Add 3 equivalents of DIC to the resin suspension.[2] d. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling Reaction: a. Take a small sample of the resin beads and wash them thoroughly with DMF. b. Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates the completion of the coupling reaction.[3] c. If the ninhydrin test is positive after 4 hours, indicating an incomplete reaction, drain the reaction solution and repeat the coupling step with fresh reagents (double coupling).[3]
-
Post-Coupling Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times) to remove any excess reagents and byproducts.[3] The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: DIC/HOBt activation pathway for peptide bond formation.
Experimental Workflow
Caption: Workflow for a single coupling cycle in SPPS.
References
Application Note and Protocol: Standard Procedure for Converting DCHA Salt to Free Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicyclohexylammonium (DCHA) salts are frequently used in synthetic chemistry, particularly in peptide synthesis, to stabilize and purify N-protected amino acids and other carboxylic acids.[1] The formation of a DCHA salt can improve the crystallinity and handling of acidic compounds that are otherwise oils or difficult to purify.[1] However, for subsequent reactions, such as peptide coupling, the free acid form of the compound is required. This document provides a detailed standard operating procedure for the efficient conversion of DCHA salts back to their corresponding free acids using a liquid-liquid acid-base extraction method.
The procedure is based on the principle that the protonated carboxylic acid is soluble in an organic solvent, while the protonated dicyclohexylamine (the dicyclohexylammonium salt of the acid used for the extraction) is soluble in the aqueous phase. This differential solubility allows for their separation. Phosphoric acid is often the acid of choice for this procedure because it effectively protonates the dicyclohexylamine without forming an insoluble salt, which can occur with acids like hydrochloric acid.
Chemical Conversion Pathway
The overall chemical transformation involves the protonation of the carboxylate by a strong acid, which liberates the free carboxylic acid and forms the corresponding dicyclohexylammonium salt of the acid used in the workup.
References
Application Notes and Protocols for Cleavage of Peptides Containing Pen(pMeBzl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillamine (Pen) is a valuable amino acid analog used in peptide science to introduce conformational constraints and enhance metabolic stability. The thiol group of penicillamine is highly reactive and requires protection during solid-phase peptide synthesis (SPPS). The p-methylbenzyl (pMeBzl) group is a commonly employed protecting group for the penicillamine side chain due to its relative stability during peptide chain elongation and its lability under strong acidic conditions.
The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This process, typically mediated by a strong acid such as trifluoroacetic acid (TFA), is critical for obtaining the desired peptide in high yield and purity. The choice of the cleavage cocktail, a mixture of a strong acid and various scavengers, is paramount to prevent side reactions and ensure the integrity of the final product.
These application notes provide a comprehensive guide to the selection and use of cleavage cocktails for peptides containing Pen(pMeBzl). Detailed protocols for two commonly used cleavage cocktails are presented, along with a discussion of potential side reactions and strategies for their mitigation.
Cleavage Mechanism and the Role of Scavengers
The cleavage of the Pen(pMeBzl) protecting group, along with other acid-labile protecting groups and the peptide-resin linker, proceeds via an acid-catalyzed mechanism. TFA protonates the sulfur atom of the protected penicillamine, facilitating the departure of the p-methylbenzyl group as a stable carbocation.
Side Reactions: The generated p-methylbenzyl cation is a reactive electrophile that can lead to undesirable side reactions, primarily alkylation of sensitive amino acid residues such as tryptophan (Trp), methionine (Met), and tyrosine (Tyr). The free thiol of the deprotected penicillamine is also susceptible to oxidation, leading to the formation of disulfide-bridged dimers or other oxidized species.
Scavengers: To prevent these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail.[1] Scavengers act by trapping the reactive carbocations and preventing their reaction with the peptide. Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger that reduces the p-methylbenzyl cation to the neutral and unreactive p-xylene.[2]
-
Water: Acts as a proton source and can also trap carbocations.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective in preventing the re-attachment of the protecting group to the free thiol and minimizing oxidation.[3][4]
-
Phenol and Thioanisole: Aromatic scavengers that can also trap carbocations.[3][4]
Recommended Cleavage Cocktails
The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing Pen(pMeBzl) and other sensitive residues, a more robust cocktail containing a combination of scavengers is recommended.
Table 1: Composition of Recommended Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Recommended For |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | Peptides without other sensitive residues (e.g., Trp, Met).[5][6] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides containing Pen(pMeBzl) and other sensitive residues like Trp, Met, and Tyr.[3][4] |
Experimental Protocols
Safety Precaution: All procedures involving TFA and thiol-based scavengers must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
Protocol 1: Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides containing Pen(pMeBzl) that do not have other highly sensitive amino acid residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes (50 mL)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Peptide Isolation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether (e.g., 20 mL). A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step two more times.
-
Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing Pen(pMeBzl) along with other sensitive residues such as tryptophan, methionine, or tyrosine.[3][4]
Materials:
-
As in Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[3]
-
Peptide Precipitation and Isolation: Follow steps 4-7 from Protocol 1.
Data Presentation
Table 2: Hypothetical Purity and Yield Comparison for a Model Pen(pMeBzl)-Containing Peptide
| Cleavage Cocktail | Expected Crude Purity (by HPLC) | Expected Yield | Potential Side Products |
| TFA/TIS/H₂O | 85-95% | Good to Excellent | Minor oxidation of Pen; potential for alkylation of other sensitive residues if present. |
| Reagent K | >90% | Good to Excellent | Minimal side products due to the comprehensive scavenger mixture.[3][4] |
Note: Actual purity and yield are highly dependent on the specific peptide sequence, the efficiency of the synthesis, and the post-cleavage work-up.
Mandatory Visualization
Cleavage Workflow Diagram
The following diagram illustrates the general workflow for the cleavage and deprotection of a peptide from the solid support.
References
Application Notes and Protocols for the Removal of the p-Methylbenzyl (MBn) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The p-methylbenzyl (MBn) group is a valuable protecting group for alcohols in organic synthesis, offering stability under a range of conditions. Its removal, or deprotection, can be achieved through several methods, primarily oxidative cleavage, which allows for orthogonality with other protecting groups like the standard benzyl (Bn) and p-methoxybenzyl (PMB) ethers. This document provides detailed protocols for the removal of the MBn group.
Introduction to p-Methylbenzyl Ethers
The MBn group provides a useful alternative to the more common benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups. A key advantage of the MBn group is its susceptibility to oxidative cleavage under conditions that may leave a simple benzyl group intact, allowing for selective deprotection in complex molecules. Furthermore, the MBn group shows different reactivity compared to the PMB group, enabling another layer of selective deprotection. For instance, the PMB group can be removed with ceric ammonium nitrate (CAN) while the MBn group remains, and subsequently, the MBn group can be removed using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1][2]
Deprotection Methodologies
The primary methods for the cleavage of p-methylbenzyl ethers include:
-
Oxidative Cleavage: This is the most common and selective method for MBn group removal. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective. The electron-donating methyl group on the benzyl ring facilitates the oxidation process.
-
Catalytic Hydrogenation: Similar to the deprotection of benzyl ethers, catalytic hydrogenation can be employed to cleave the MBn group. This method is effective but less chemoselective if other reducible functional groups are present in the molecule.[3][4][5][6]
-
Acidic Cleavage: Strong acidic conditions can also lead to the cleavage of MBn ethers, although this method is less common due to the potential for side reactions with acid-sensitive functional groups.[7][8][9]
The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.
Quantitative Data on Deprotection Reactions
The following table summarizes reaction conditions for the removal of the p-methylbenzyl group from various alcoholic substrates.
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |
| DDQ | CH₂Cl₂/H₂O | Room Temp. | 1 | 97 | Selective cleavage in the presence of a benzyl ether. | [10] |
| DDQ | CH₂Cl₂ | Room Temp. | 0.5 - 2 | 85-98 | Effective for primary and secondary alcohols. | [1][2] |
| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 0 to Room Temp. | 0.5 | Low | MBn group is tolerated, allowing for selective PMB removal. | [1][2] |
| Pd/C, H₂ | Ethanol | Room Temp. | 12 | >95 | General hydrogenation conditions. | [4] |
| Triflic Acid (TfOH) | CH₂Cl₂ | 21 | 0.25 | 88-94 | In the presence of 1,3-dimethoxybenzene as a scavenger. | [7] |
Experimental Protocols
Herein are detailed experimental protocols for the key methods of p-methylbenzyl ether deprotection.
Protocol 1: Oxidative Cleavage using DDQ
This protocol describes the selective removal of the MBn group in the presence of a benzyl ether.
Materials:
-
p-Methylbenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
pH 7 Sodium Phosphate Buffer (0.1 M)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the p-methylbenzyl protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v) and cool the solution to 0 °C.
-
Slowly add DDQ (1.3 equiv) as a solid to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the crude reaction mixture onto a silica gel column with a top layer of MgSO₄:sand (1:1).
-
Elute the column with a gradient of 5% to 30% EtOAc in hexanes to yield the deprotected alcohol.[10]
Protocol 2: Catalytic Hydrogenation
This protocol outlines the general procedure for MBn deprotection via hydrogenation.
Materials:
-
p-Methylbenzyl protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the p-methylbenzyl protected substrate in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a Parr apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Diagrams
Caption: Workflow for MBn deprotection.
Caption: DDQ deprotection mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. file.scirp.org [file.scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. kiesslinglab.com [kiesslinglab.com]
- 9. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for HPLC Purification of Peptides with Pen(pMeBzl)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of synthetic peptides containing the S-p-methylbenzyl-penicillamine (Pen(pMeBzl)) modification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the bulky and hydrophobic p-methylbenzyl protecting group on the penicillamine residue necessitates specific considerations during both the cleavage from the solid-phase resin and the subsequent chromatographic purification to achieve high purity and yield.
Introduction
Peptides incorporating Pen(pMeBzl) are of significant interest in medicinal chemistry and drug development due to the conformational constraints imposed by the penicillamine residue. The S-p-methylbenzyl protecting group is employed to mask the reactive thiol group during solid-phase peptide synthesis (SPPS). Following synthesis, this protecting group must be efficiently removed, and the target peptide purified from a complex mixture of by-products.[1] RP-HPLC is the standard and most powerful technique for this purpose, separating peptides based on their hydrophobicity.[1]
The Pen(pMeBzl) modification significantly increases the hydrophobicity of the peptide, which directly influences its retention behavior on RP-HPLC columns.[2] This necessitates careful optimization of the purification protocol, from sample preparation to the final gradient elution.
Pre-Purification: Cleavage and Deprotection
Prior to HPLC purification, the synthesized peptide must be cleaved from the solid-phase support, and all side-chain protecting groups, including the pMeBzl group, must be removed. The choice of cleavage cocktail is critical to ensure complete deprotection and minimize side reactions.
Recommended Cleavage Protocol:
A common and effective cleavage cocktail for peptides containing acid-labile protecting groups like pMeBzl is a trifluoroacetic acid (TFA)-based solution with scavengers.[3] Scavengers are crucial to quench the reactive carbocations generated during the cleavage process, thereby preventing the modification of sensitive amino acid residues such as tryptophan and methionine.
Reagent K is a widely used cleavage cocktail suitable for peptides with a variety of sensitive residues.
Composition of Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
HPLC Purification Protocol
The purification of Pen(pMeBzl)-containing peptides is performed using RP-HPLC. The increased hydrophobicity of these peptides will result in longer retention times compared to their unprotected counterparts.
Sample Preparation
Proper sample preparation is crucial for a successful HPLC separation.
-
Dissolve the crude peptide in a minimal volume of a suitable solvent. A good starting point is the HPLC mobile phase A (e.g., 0.1% TFA in water).
-
If the peptide has poor solubility in aqueous solutions, which is common for hydrophobic peptides, initial dissolution in a small amount of an organic solvent like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) may be necessary before dilution with mobile phase A.[2]
-
Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.45 µm syringe filter before injection.
HPLC System and Columns
-
System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector is required.
-
Columns: C18 columns are the most common choice for peptide purification. For highly hydrophobic peptides like those containing Pen(pMeBzl), a C8 or C4 column might provide better peak shape and recovery. Columns with a pore size of 300 Å are generally recommended for peptides.[4][5]
Mobile Phases
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
TFA acts as an ion-pairing agent, which improves peak shape and resolution.[6]
Method Development and Gradient Optimization
A gradient elution is necessary for purifying crude peptide mixtures. The gradient is typically developed by first running a broad "scouting" gradient to determine the approximate elution point of the target peptide. Based on this, a more focused, shallower gradient is designed to achieve optimal separation from impurities.[7][8]
Table 1: Example HPLC Gradients for Purification of a Pen(pMeBzl) Peptide
| Parameter | Scouting Gradient | Optimized Gradient |
| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm (Analytical) | C18, 5 µm, 300 Å, 10 x 250 mm (Semi-preparative) |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Detection | 220 nm | 220 nm & 280 nm |
| Gradient | 5% to 95% B over 40 minutes | 30% to 50% B over 40 minutes |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
Note: The optimized gradient is an example and should be adjusted based on the results of the scouting run for the specific peptide. A shallower gradient (e.g., 0.5% B/min) around the elution point of the target peptide will generally provide better resolution.[9]
Fraction Collection and Analysis
-
Collect fractions corresponding to the major peaks detected by the UV detector.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the identity of the desired peptide in the pure fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for the purification of Pen(pMeBzl) containing peptides.
Troubleshooting
Table 2: Common Issues and Solutions in the HPLC Purification of Hydrophobic Peptides
| Problem | Possible Cause | Solution |
| Poor solubility of crude peptide | High hydrophobicity of the peptide. | Dissolve in a small amount of DMSO or DMF before diluting with mobile phase A. Use a stronger organic solvent like isopropanol in the mobile phase.[10] |
| Broad or tailing peaks | Secondary interactions with the stationary phase; peptide aggregation. | Use a different column (e.g., C8 or C4). Increase the column temperature (e.g., to 40-60°C) to reduce viscosity and improve mass transfer.[5] |
| Poor resolution of impurities | Inappropriate gradient slope. | Use a shallower gradient around the elution point of the target peptide.[9] |
| Low recovery of the peptide | Irreversible adsorption to the column. | Use a less hydrophobic column (C8 or C4). Add a small amount of a stronger organic solvent like isopropanol to mobile phase B. |
| Ghost peaks in subsequent runs | Peptide carryover from a previous injection. | Implement a thorough column wash with a high percentage of organic solvent after each run.[10] |
Logical Relationship of Purification Parameters
Caption: Interplay of parameters in HPLC purification of peptides.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. renyi.hu [renyi.hu]
- 5. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 6. peptide.com [peptide.com]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. nestgrp.com [nestgrp.com]
Application Note: Analytical HPLC Gradient for Peptides Containing Boc-Pen(pMeBzl)-OH.DCHA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development of an analytical High-Performance Liquid Chromatography (HPLC) gradient for the purity assessment of synthetic peptides containing the protected amino acid Boc-Pen(pMeBzl)-OH.DCHA.
Introduction
The analysis of synthetic peptides, particularly those incorporating bulky and hydrophobic protecting groups like tert-butyloxycarbonyl (Boc) and p-methylbenzyl (pMeBzl), presents a significant analytical challenge. These protecting groups, essential during solid-phase peptide synthesis (SPPS), dramatically increase the hydrophobicity of the peptide, leading to strong retention on reversed-phase HPLC columns. Furthermore, the presence of a dicyclohexylammonium (DCHA) salt requires a specific sample preparation step to ensure accurate analysis.
This application note outlines a systematic approach to developing a robust analytical reversed-phase HPLC (RP-HPLC) method for peptides containing Boc-Pen(pMeBzl)-OH. The protocol covers sample preparation to remove the DCHA counter-ion, initial screening gradients, and strategies for optimizing the gradient to achieve adequate resolution of the main peptide from common impurities.
Experimental Protocols
Sample Preparation: Conversion of DCHA Salt to Free Acid
Prior to HPLC analysis, the dicyclohexylammonium (DCHA) salt must be converted to the free acid to ensure proper solubility in the mobile phase and consistent chromatographic behavior.
Materials:
-
Peptide-Boc-Pen(pMeBzl)-OH.DCHA sample
-
Ethyl acetate
-
10% (w/v) Phosphoric acid solution
-
Anhydrous sodium sulfate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Suspend the peptide DCHA salt in 5-10 volumes of ethyl acetate.
-
While stirring, add 10% phosphoric acid dropwise until the solid is completely dissolved and two clear liquid phases are visible.
-
Check the pH of the lower aqueous phase to ensure it is between 2 and 3.
-
Separate the organic (upper) layer.
-
Wash the organic layer once with a small volume of 10% phosphoric acid, followed by three washes with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the peptide as a free acid.
-
For HPLC analysis, accurately weigh the dried peptide and dissolve it in a suitable solvent, such as a small amount of acetonitrile or dimethyl sulfoxide (DMSO), and then dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 1 mg/mL.[1]
HPLC Method Development
A systematic approach to method development is recommended, starting with a broad screening gradient to determine the approximate elution time of the peptide, followed by optimization to improve resolution.
Instrumentation and Columns:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point for hydrophobic peptides. A C8 column can be considered if the peptide is very strongly retained.[2]
-
Recommended Starting Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
Screening Gradient Protocol:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Inject 5-10 µL of the prepared peptide sample.
-
Run a broad linear gradient to determine the approximate retention time of the target peptide. A typical screening gradient is from 5% to 95% B over 20-30 minutes.
-
Monitor the elution profile at 220 nm.
Gradient Optimization Protocol:
-
Based on the retention time from the screening run, design a shallower, focused gradient around the elution point of the target peptide.
-
For example, if the peptide elutes at 60% B in the screening run, a focused gradient could be from 40% to 70% B over 30 minutes.
-
Further optimize the gradient slope to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient will generally provide better resolution.
-
Adjusting the column temperature (e.g., to 40-60°C) can also improve peak shape and resolution for hydrophobic peptides.[2]
Data Presentation
The following tables provide illustrative data for a typical hydrophobic peptide containing Boc-Pen(pMeBzl)-OH, demonstrating the effect of gradient optimization on retention time and resolution.
Table 1: HPLC Screening Gradient Conditions and Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | 220 nm |
| Injection Volume | 10 µL |
| Gradient | 5% to 95% B in 20 min |
| Approximate Retention Time | 12.5 min |
Table 2: Optimized HPLC Gradient Conditions and Expected Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detection | 220 nm |
| Injection Volume | 10 µL |
| Gradient | 45% to 65% B in 30 min |
| Expected Retention Time | 18.2 min |
| Expected Resolution (Main Peak vs. Impurity) | > 2.0 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development of an analytical HPLC method for a peptide containing this compound.
References
Application Notes and Protocols for Incorporating Boc-Pen(pMeBzl)-OH into Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery, enabling the development of therapeutics with enhanced stability, receptor affinity, and novel biological activities. Boc-Pen(pMeBzl)-OH, a protected derivative of penicillamine, is a key building block for the synthesis of constrained peptides. The gem-dimethyl group on the β-carbon of penicillamine introduces significant conformational constraints, which can lock a peptide into a specific bioactive conformation.[1] This is particularly valuable in the design of analogs of peptide hormones such as oxytocin and vasopressin, where such constraints can convert agonists into potent antagonists or enhance receptor selectivity.[1]
The p-methylbenzyl (pMeBzl) group provides stable protection for the thiol side chain of penicillamine throughout the course of solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy. This protecting group is resistant to the moderately acidic conditions used for the removal of the Nα-Boc group but can be efficiently cleaved during the final deprotection step with strong acids like hydrogen fluoride (HF).[2]
These application notes provide detailed protocols for the incorporation of Boc-Pen(pMeBzl)-OH into peptide sequences using Boc-SPPS, the subsequent cyclization to form constrained peptides, and relevant characterization techniques.
Data Presentation
The choice of coupling reagent is critical when incorporating sterically hindered amino acids like Boc-Pen(pMeBzl)-OH to ensure high coupling efficiency and minimize side reactions such as racemization.[2][3] While direct comparative data for Boc-Pen(pMeBzl)-OH is limited, the following tables provide a summary of the expected performance of common coupling reagents based on data for other sterically hindered amino acids.[3][4][5][6]
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings, forming a more reactive OAt-ester.[3][6][7][8] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[3][8][9] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Effective for hindered residues with byproducts that are generally easy to remove.[4] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and cost-effective option, but may require longer reaction times or double coupling for sterically hindered residues.[4] |
Table 2: Final Cleavage and Deprotection Cocktails
| Reagent | Conditions | Target Protecting Groups | Scavengers |
| Hydrogen Fluoride (HF) | 0 °C, 1-2 hours | pMeBzl, Bzl, and other benzyl-based groups | Anisole, p-cresol, thiocresol |
| TFMSA/TFA | 0 °C to RT, 1-2 hours | pMeBzl, Bzl, and other benzyl-based groups | Thioanisole, ethanedithiol |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Boc-Pen(pMeBzl)-OH
This protocol outlines a single coupling cycle for the incorporation of Boc-Pen(pMeBzl)-OH into a growing peptide chain on a solid support using manual Boc-SPPS.
Materials:
-
Merrifield or MBHA resin
-
Boc-protected amino acids
-
Boc-Pen(pMeBzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (HATU or HBTU recommended)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Kaiser test kit
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat once.
-
Wash the resin with DCM (5x).
-
-
Coupling of Boc-Pen(pMeBzl)-OH:
-
Pre-activation: In a separate vial, dissolve Boc-Pen(pMeBzl)-OH (2-4 equivalents relative to resin loading), HATU (or HBTU) (1.9-3.9 equivalents), and DIEA (4-8 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[11]
-
Coupling: Add the pre-activated solution to the resin.
-
Reaction Time: Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of penicillamine, an extended coupling time is recommended.[2]
-
-
Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection of the Peptide
This protocol describes the cleavage of the peptide from the resin and the removal of the pMeBzl and other side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Glacial acetic acid or acetonitrile (for dissolution)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum for at least 4 hours.
-
HF Cleavage:
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and byproducts.
-
Extraction: Dissolve the crude peptide in an appropriate solvent (e.g., 10% aqueous acetic acid or acetonitrile) for purification.
Protocol 3: Disulfide Bond Formation for Cyclization
This protocol outlines the formation of an intramolecular disulfide bond in solution via air oxidation to create a constrained cyclic peptide.
Materials:
-
Crude linear peptide containing one Pen and one Cys residue (or two Pen residues)
-
Ammonium bicarbonate buffer (or another suitable buffer, pH 7.5-8.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a mixture of buffer and an organic co-solvent like ACN to a final peptide concentration of 0.1-1.0 mg/mL.[12] A low concentration is crucial to favor intramolecular cyclization over intermolecular oligomerization.[12]
-
Oxidation: Stir the peptide solution vigorously, open to the atmosphere, at room temperature. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The reaction is typically complete within 12-24 hours.[12]
-
Quenching (Optional): Once the reaction is complete, the solution can be acidified with a small amount of TFA to stop the oxidation.[12]
-
Purification: Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final constrained peptide.
Mandatory Visualization
Experimental Workflow
References
- 1. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. The Oxytocin Receptor: From Intracellular Signaling to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Orthogonal Protection Strategy with Boc-Pen(pMeBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of orthogonal protecting groups is a cornerstone of modern peptide synthesis, enabling the construction of complex and modified peptides with high precision. This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-S-p-methylbenzyl-L-penicillamine (Boc-Pen(pMeBzl)-OH) in solid-phase peptide synthesis (SPPS). This strategy leverages the differential acid lability of the Boc and p-methylbenzyl (pMeBzl) protecting groups to achieve selective deprotection and modification, a critical requirement in drug development and the synthesis of constrained peptides.
The Boc group, which protects the α-amino group, is readily cleaved by moderate acids such as trifluoroacetic acid (TFA), while the pMeBzl group, safeguarding the thiol side chain of the penicillamine residue, requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), for its removal.[1] This significant difference in reactivity forms the basis of the orthogonal protection scheme, allowing for the sequential deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protection.
Boc-Pen(pMeBzl)-OH is particularly valuable for introducing penicillamine into a peptide sequence.[2] Penicillamine, a sterically hindered amino acid, can be used to induce conformational constraints in peptides, which can lead to enhanced biological activity and stability. Furthermore, the free thiol group, unmasked in the final step, is available for disulfide bond formation to create cyclic peptides or for conjugation to other molecules.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the orthogonal protection strategy using Boc-Pen(pMeBzl)-OH. Please note that actual results may vary depending on the specific peptide sequence, resin, and coupling conditions.
Table 1: Coupling Efficiency of Boc-Pen(pMeBzl)-OH
| Coupling Reagent | Activation Time | Coupling Time | Typical Efficiency (%) |
| HBTU/HATU | 2-5 min | 1-2 hours | > 98% |
| DIC/HOBt | 5-10 min | 2-4 hours | 95-98% |
| PyBOP | 2-5 min | 1-2 hours | > 98% |
Table 2: Deprotection Conditions and Efficiency
| Protecting Group | Reagent | Concentration | Time | Typical Efficiency (%) |
| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 20-30 min | > 99% |
| pMeBzl | Anhydrous Hydrogen Fluoride (HF) | 100% | 1 hour | > 95% |
Table 3: Overall Yield and Purity of a Model Pentapeptide
| Peptide Sequence | Synthesis Scale | Overall Yield (%) | Purity by RP-HPLC (%) |
| Tyr-Gly-Gly-Phe-Pen | 0.1 mmol | 65-75% | > 95% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for the incorporation of Boc-Pen(pMeBzl)-OH into a peptide sequence using a standard Boc-SPPS strategy.
Caption: General workflow for Boc-SPPS.
Protocol for Coupling of Boc-Pen(pMeBzl)-OH
Due to the steric hindrance of the penicillamine side chain, efficient activation and coupling are crucial. The use of aminium/uronium or phosphonium salt-based coupling reagents is highly recommended.[3]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Pen(pMeBzl)-OH (3 equivalents)
-
HBTU (2.9 equivalents) or HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-Pen(pMeBzl)-OH and HBTU/HATU in DMF.
-
Add DIEA to the solution from step 2 and vortex briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
After a negative Kaiser test, wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and Dichloromethane (DCM) (3x).
Protocol for Selective Boc Deprotection
This protocol describes the removal of the N-terminal Boc group while leaving the pMeBzl side-chain protection intact.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)
Procedure:
-
Wash the peptide-resin with DCM (3x).
-
Add the 25-50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash).
-
Drain the TFA solution and add a fresh portion of the TFA/DCM solution.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin with DCM (3x), IPA (3x), and DCM (3x).
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3x) to remove excess DIEA.
Protocol for Final Cleavage and Deprotection of pMeBzl Group
The final step involves cleaving the peptide from the resin and removing the pMeBzl side-chain protecting group. This is typically achieved using anhydrous hydrogen fluoride (HF). Caution: HF is an extremely corrosive and toxic substance. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
p-Cresol (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Place the dry peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavengers (e.g., a mixture of anisole and p-cresol, typically 1 mL of each per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether to remove scavengers and other byproducts.
-
Dry the peptide under vacuum.
Mandatory Visualizations
Orthogonal Protection Strategy
The following diagram illustrates the principle of the orthogonal protection strategy employed with Boc-Pen(pMeBzl)-OH.
Caption: Orthogonal deprotection of Boc-Pen(pMeBzl)-OH.
Final Peptide Cleavage and Purification Workflow
This diagram outlines the steps following the completion of the solid-phase synthesis.
Caption: Post-synthesis peptide processing workflow.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Pen(pMeBzl)-OH.DCHA Coupling Efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the low coupling efficiency of Boc-Pen(pMeBzl)-OH.DCHA, a sterically hindered amino acid derivative. The content is tailored for researchers, scientists, and professionals in drug development and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes the low coupling efficiency of this compound?
A1: The primary cause is significant steric hindrance.[1][2][3] The bulky nature of the molecule arises from three main sources: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the gem-dimethyl groups on the β-carbon of the penicillamine (Pen) residue, and the S-p-methylbenzyl (pMeBzl) protecting group.[4] This molecular bulk physically obstructs the approach of the reacting molecules, slowing down or preventing the formation of the peptide bond.[1][5]
Q2: My standard coupling protocol using carbodiimides (DCC, DIC) is failing. What should I do?
A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[2][6] It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[2][4] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[2]
Q3: Which coupling reagents are most effective for Boc-Pen(pMeBzl)-OH?
A3: For challenging couplings involving sterically hindered residues, reagents that generate highly reactive OAt or Oxyma esters are preferred.[2] HATU and PyAOP are considered among the most efficient choices.[1][2] COMU, an Oxyma-based reagent, also demonstrates superior performance and has better solubility and safety profiles compared to HOBt-based reagents.[2][7] For extremely difficult couplings, converting the amino acid to its acyl fluoride using a reagent like TFFH can be a highly effective strategy.[1][8][9]
Q4: What immediate steps can I take if a single coupling reaction is incomplete?
A4: If a monitoring test (e.g., a ninhydrin or Kaiser test) indicates an incomplete reaction, the most common and effective strategy is to perform a "double coupling".[1][4] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of the activated amino acid and reagents to help drive the reaction to completion.[1]
Q5: Does the DCHA salt form of the reagent require special preparation?
A5: Yes. Boc-Pen(pMeBzl)-OH is often supplied as a dicyclohexylamine (DCHA) salt for improved stability and handling.[10] Before it can be used in a coupling reaction, the DCHA salt must be converted to the free acid.[10] This is typically done by dissolving the salt in a solvent like dichloromethane (DCM) and washing it with an ice-cold aqueous acid solution, such as potassium bisulfate (KHSO₄), to remove the dicyclohexylamine.[10]
Q6: How can I mitigate peptide aggregation during synthesis with this residue?
A6: Peptide aggregation can block reactive sites and lower coupling efficiency.[2][3] To mitigate this, consider using N-methylpyrrolidone (NMP) as a solvent for its superior solvating properties or a solvent mixture such as DCM/DMF/NMP.[1] Adding chaotropic salts like LiCl to the coupling mixture can also help break up aggregates.[1] In long peptide sequences, the strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[3]
Troubleshooting Guide
An incomplete reaction with Boc-Pen(pMeBzl)-OH requires a systematic approach to identify and resolve the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Example Reagents | Relative Efficiency with Hindered Residues | Key Considerations |
| Carbodiimide | DIC, DCC, EDC | Low to Moderate | Often insufficient for residues like Penicillamine; requires an additive (e.g., HOBt, Oxyma).[2][4] |
| Aminium/Uronium | HBTU, HCTU | High | Efficient for many difficult couplings, but generally less potent than HATU for severe steric hindrance.[2][4] |
| Aminium/Uronium | HATU, COMU | Very High | Highly recommended. Forms very reactive OAt or Oxyma esters. COMU is safer and more soluble than HOBt/HOAt-based reagents.[1][2][7] |
| Phosphonium | PyBOP, PyAOP | High to Very High | PyAOP is comparable to HATU in efficiency.[2] Generally associated with lower racemization levels.[3] |
| Fluorinating | TFFH | Highest | Generates highly reactive acyl fluorides in situ. Reserved for the most extremely hindered couplings.[1][7][9] |
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
This protocol must be performed before using the amino acid in a coupling reaction.[10]
-
Dissolution: Dissolve the this compound salt in dichloromethane (DCM).
-
Extraction: Transfer the DCM solution to a separatory funnel and extract it three times with an ice-cold 1M potassium bisulfate (KHSO₄) aqueous solution. This removes the dicyclohexylamine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Evaporation: Filter the solution to remove the drying agent. Evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil. The product is now ready for the coupling step.
Protocol 2: Double Coupling of Boc-Pen(pMeBzl)-OH using HATU
This is a robust protocol for incorporating sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS).[1]
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF).
-
First Coupling - Activation: In a separate vessel, pre-activate the Boc-Pen(pMeBzl)-OH free acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with agitation.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for free primary amines. If the test is positive (blue beads), the coupling is incomplete and a second coupling is required.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents.
-
Final Wash: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and then DCM to prepare for the next synthesis step.
Caption: Experimental workflow for a double coupling protocol.
Protocol 3: Capping Unreacted Amines with Acetic Anhydride
If double coupling is unsuccessful or not quantitative, unreacted N-termini should be "capped" to prevent the formation of deletion sequences in the final peptide.[2]
-
Wash: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution, typically acetic anhydride and a base like pyridine or DIPEA in DMF.[2]
-
Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[2] This will acetylate any unreacted primary amines.[2]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF to remove all residual reagents.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. thieme.de [thieme.de]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Solubility of Boc-Pen(pMeBzl)-OH.DCHA in DMF
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to address solubility challenges encountered with Boc-Pen(pMeBzl)-OH.DCHA in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in DMF?
A1: Poor solubility of Boc-protected amino acids like this compound in DMF can be attributed to several factors. The polarity and size of the amino acid side chain are significant; large, nonpolar, or bulky side chains can lead to lower solubility.[1] The presence of the p-methylbenzyl protecting group on the Penicillamine side chain contributes to the hydrophobicity of the molecule. Additionally, the quality of the DMF can be a factor, as impurities like dimethylamine can arise from the breakdown of DMF over time and potentially interfere with solubility and subsequent reactions.[2]
Q2: Can the dicyclohexylamine (DCHA) salt affect the solubility?
A2: Yes, the dicyclohexylamine salt form can influence the solubility profile. While DCHA salts are often used to improve the stability and handling of the free acid, the overall solubility is a result of the interplay between the protected amino acid and the salt counterion in the chosen solvent.
Q3: Is DMF the best solvent for this compound?
A3: DMF is a widely used and generally effective solvent for solid-phase peptide synthesis and for dissolving many Boc-protected amino acids.[2][3] However, for particularly challenging compounds, other solvents or solvent mixtures might be more effective. N-methylpyrrolidone (NMP) is known to be a stronger solvent for some protected amino acids.[3]
Q4: Could low coupling efficiency in my peptide synthesis be related to solubility issues?
A4: Absolutely. Incomplete dissolution of the amino acid is a direct cause of low coupling efficiency because the reactant is not fully available to react with the free amine on the resin.[1] If you are observing poor coupling outcomes, verifying the complete solubility of your this compound solution is a critical first step.
Q5: Can I heat the mixture to improve solubility?
A5: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, this must be done with caution, as excessive heat can lead to the degradation of the compound.[1] It is recommended to test this on a small scale first and monitor for any signs of decomposition, such as a color change.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMF, follow this step-by-step troubleshooting guide.
Initial Solubility Test
Before proceeding with your main experiment, it is prudent to perform a small-scale solubility test.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation : Weigh a small, known amount of this compound (e.g., 5-10 mg) into a clean, dry vial.
-
Solvent Addition : Add a measured volume of DMF to achieve the desired concentration for your reaction.
-
Initial Dissolution Attempt : Vortex the mixture at room temperature for 2-3 minutes.
-
Observation : Visually inspect the solution for any undissolved solid particles. Check for clarity against a light source.
-
Troubleshooting Application : If undissolved solid remains, proceed with the troubleshooting steps outlined below on this small-scale test before applying them to your bulk preparation.
Troubleshooting Steps
If the initial attempt at dissolution is unsuccessful, apply the following methods sequentially:
-
Sonication :
-
Place the vial in an ultrasonic bath.
-
Sonicate the mixture for 5-10 minutes.
-
Visually inspect for dissolution. Sonication can help break up aggregates and enhance solvation.[1]
-
-
Gentle Warming :
-
Co-Solvent Addition :
-
If the compound remains insoluble, add a small amount of a stronger co-solvent.
-
Recommended Co-solvents :
-
N-methylpyrrolidone (NMP) : NMP is more polar than DMF and can be a better solvent for some protected amino acids.[3] Add NMP dropwise until the solid dissolves.
-
Dimethyl sulfoxide (DMSO) : DMSO is a powerful solvent that can dissolve many sparingly soluble compounds.[1] Use a minimal amount, as it can be difficult to remove and may affect downstream processes.
-
-
Start by adding the co-solvent to constitute 5-10% of the total volume and observe the effect before adding more.
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL.[1] |
| Boc-Gly-Gly-OH | DMSO | ~100 mg/mL | Requires sonication.[1] |
| Boc-β-Ala-OH | DMSO | ~100 mg/mL | Requires sonication and warming to 60°C.[1] |
Actual solubility can vary based on batch purity, temperature, and the specific experimental conditions.
Visual Troubleshooting Workflow
The following diagram illustrates the logical progression of the troubleshooting steps for addressing solubility issues with this compound in DMF.
Caption: Troubleshooting workflow for dissolving this compound in DMF.
References
preventing racemization of penicillamine during peptide coupling
Topic: Preventing Racemization of Penicillamine During Peptide Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the racemization of penicillamine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern for penicillamine?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (D and L forms). In peptide synthesis, this means the incorrect stereoisomer of an amino acid can be incorporated into the peptide chain. Penicillamine, a non-proteinogenic amino acid analog of cysteine, is particularly susceptible to racemization due to the steric hindrance from its β,β-dimethyl groups. This can lead to the formation of diastereomeric peptide impurities with altered biological activity, receptor binding affinity, and potential immunogenicity.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways through which racemization can occur during the activation of the carboxylic acid group of an N-protected amino acid:
-
Oxazolone Formation: The activated amino acid can cyclize to form a planar oxazolone intermediate. The α-proton is now highly acidic and can be easily removed by a base. Subsequent nucleophilic attack by the amine component can occur from either face of the planar intermediate, leading to a mixture of D and L isomers in the resulting peptide.
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the α-proton from the activated amino acid to form a planar enolate intermediate, which can then be protonated from either side, resulting in racemization before the coupling reaction occurs.
Q3: Which factors influence the extent of racemization of penicillamine?
A3: Several factors during the coupling step can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to promoting oxazolone formation or require stronger bases for activation.
-
Base: The strength and steric hindrance of the base used for activation play a major role. Stronger, less hindered bases tend to increase racemization.
-
Temperature: Higher reaction temperatures, while often used to speed up sluggish couplings, can increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.
-
Pre-activation Time: Longer times between the activation of the amino acid and its reaction with the amine component can lead to increased racemization.
Troubleshooting Guides
Issue 1: High levels of D-penicillamine diastereomer detected in the final peptide.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as a phosphonium salt-based reagent (e.g., PyBOP) or a uronium/aminium salt-based reagent in combination with an additive (e.g., HATU, HCTU). For carbodiimide-based couplings (e.g., DIC), always use an additive like Oxyma or HOAt. |
| Strong Base Used for Activation | Replace strong bases like diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. |
| Elevated Coupling Temperature | Perform the coupling reaction at a lower temperature, such as 0°C or room temperature, to slow down the rate of racemization. |
| Prolonged Pre-activation | Minimize the pre-activation time of the Fmoc-Pen(Trt)-OH before adding it to the resin-bound peptide. Ideally, the activated amino acid should be used immediately. |
Issue 2: Incomplete coupling of Fmoc-Pen(Trt)-OH leading to deletion sequences.
| Potential Cause | Recommended Solution |
| Steric Hindrance of Penicillamine | The bulky β,β-dimethyl groups and the trityl protecting group can slow down the reaction. |
| 1. Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Pen(Trt)-OH. | |
| 2. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU or COMU to overcome the steric hindrance. | |
| 3. Increase Reaction Time: Extend the coupling time to ensure the reaction goes to completion. Monitor the reaction using a Kaiser test. |
Data Presentation
Table 1: Comparative Racemization Levels of Cysteine with Various Coupling Reagents
Disclaimer: The following data is for Fmoc-Cys(Trt)-OH and should be used as a comparative reference for Fmoc-Pen(Trt)-OH. The increased steric hindrance of penicillamine may lead to different racemization rates.
| Coupling Reagent/Additive | Base | % D-Isomer (Epimerization) | Reference |
| HATU | DIPEA | Low | [1] |
| HBTU | DIPEA | Low to Moderate | [1] |
| PyBOP | DIPEA | Low | [1] |
| DIC/HOBt | - | Low to Moderate | [2] |
| DIC/Oxyma | - | Very Low | [3] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Pen(Trt)-OH using HATU
This protocol is recommended for high coupling efficiency and low racemization, especially for sterically hindered residues like penicillamine.
Materials:
-
Fmoc-Pen(Trt)-OH (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected peptide-resin
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Pen(Trt)-OH and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 1-2 minutes. The use of collidine is recommended to further minimize racemization.[1]
-
Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Protocol 2: Chiral HPLC Analysis of Penicillamine Racemization
This protocol describes a general method for the analysis of the diastereomeric purity of a penicillamine-containing peptide after cleavage from the resin.
Materials:
-
Crude peptide containing penicillamine
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., C18 column with a chiral selector in the mobile phase)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Chiral selector for mobile phase (e.g., copper(II)-L-proline complex)[1]
Procedure:
-
Sample Preparation: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the initial mobile phase conditions.
-
Inject the peptide sample.
-
Run a suitable gradient of Mobile Phase B into Mobile Phase A to separate the diastereomers. The exact gradient will need to be optimized for the specific peptide.
-
Monitor the elution at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of D-isomer / (Area of L-isomer + Area of D-isomer)] x 100
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization.
References
- 1. Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Methylbenzyl (PMB) Group Cleavage
Welcome to the technical support center for p-Methylbenzyl (PMB) group cleavage. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and side reactions encountered during the deprotection of PMB-protected functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Oxidative Cleavage (DDQ, CAN)
Question 1: My PMB deprotection with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is slow or incomplete. What are the common causes and solutions?
Answer: Incomplete or sluggish DDQ-mediated cleavage is a frequent issue. Several factors can influence the reaction's efficiency.
-
Insufficient Water: The presence of water is critical for the hydrolysis of the intermediate formed after oxidation.[1] Ensure your solvent system contains water, a common mixture being dichloromethane (CH₂Cl₂) and water (e.g., 18:1 ratio).[1][2]
-
Incorrect Stoichiometry: While a slight excess of DDQ (typically 1.1–1.5 equivalents) is standard, the optimal amount can be substrate-dependent.[1] You may need to screen different amounts of DDQ to optimize the reaction.
-
Substrate Reactivity: Electron-rich substrates react faster. If your substrate is electron-poor, longer reaction times or slightly elevated temperatures may be necessary.[1] However, be cautious as forcing conditions can lead to side reactions.
-
Ambient Lighting: The efficiency of DDQ cleavage can be substantially improved by exposure to long-wavelength UV light.[3] Variations in ambient laboratory lighting might contribute to inconsistent results.[3]
Troubleshooting Workflow for Incomplete DDQ Deprotection
Caption: Troubleshooting workflow for incomplete DDQ deprotection.
Question 2: I'm observing unexpected byproducts after DDQ cleavage. What are they and how can I prevent their formation?
Answer: The primary byproducts in DDQ reactions stem from the reactive p-methoxybenzyl cation and p-anisaldehyde intermediate.[2][4]
-
Cause: The generated p-methoxybenzyl cation or the p-anisaldehyde byproduct can react with nucleophilic functional groups present on your substrate, leading to unintended side reactions and polymerization.[2][4] Electron-rich moieties like dienes or trienes are particularly susceptible to undesired oxidation by DDQ.[2][4]
-
Solution: The most effective strategy is to use a nucleophilic scavenger . Thiols are commonly added to the reaction mixture to trap these reactive electrophilic species.[2][4] For substrates sensitive to acid, adding an insoluble base like barium carbonate can improve yields.[3]
Question 3: Can DDQ cleave p-methoxybenzyl (PMB) esters?
Answer: No, attempts to cleave PMB esters with DDQ have been shown to be ineffective, even under forcing conditions.[5] The oxidation potential of the PMB ester is too low to form the necessary charge-transfer complex with DDQ.[5] For PMB ester cleavage, you must use other methods such as acidic hydrolysis (TFA) or base-mediated hydrolysis (LiOH, KOH).[5]
Acidic Cleavage (TFA, HCl)
Question 1: After deprotection with trifluoroacetic acid (TFA), my desired product is contaminated with another compound. What is this side reaction?
Answer: Acid-catalyzed cleavage generates a reactive p-methoxybenzyl (PMB) cation. This cation is a potent electrophile that can cause side reactions.
-
Cause: The liberated PMB cation can re-alkylate the desired product or other nucleophilic species in the reaction mixture.[5] This is particularly problematic for substrates containing electron-rich aromatic rings (e.g., tyrosine) or other nucleophilic functional groups.[6][7]
-
Solution: Use a cation scavenger . A scavenger is an electron-rich compound that is more nucleophilic than your substrate and will preferentially react with the PMB cation. Common scavengers include:
Mechanism of Acidic Cleavage and Cation Scavenging
Caption: PMB cation formation and subsequent reaction pathways.
Question 2: My acid-sensitive protecting groups (e.g., Boc, TBS) are being cleaved along with the PMB group. How can I achieve selective deprotection?
Answer: Strong acids like neat TFA will readily cleave many other acid-labile protecting groups.[10] To enhance selectivity:
-
Use Milder Acidic Conditions: Instead of neat TFA, consider using a dilute solution (e.g., 5-10% TFA in CH₂Cl₂).[5] Alternatively, catalytic amounts of a strong acid like HCl in hexafluoro-2-propanol (HFIP) can selectively cleave PMB ethers in the presence of silyl ethers and even naphthyl (Nap) ethers.[9]
-
Choose an Orthogonal Method: If mild acidic conditions are not selective enough, the best approach is to switch to an orthogonal deprotection strategy, such as oxidative cleavage with DDQ, which does not affect Boc or most silyl ethers.[1][2]
Question 3: After TFA deprotection and workup, my NMR spectrum is broad and difficult to interpret. What is the issue?
Answer: If your final compound contains a basic functional group (e.g., an amine), it will likely form a stable salt with trifluoroacetic acid.[11] This can lead to complex or broad signals in the NMR spectrum.
-
Confirmation: You can run a ¹⁹F NMR spectrum to confirm the presence of the TFA counter-ion.[11]
-
Solution: The TFA salt must be removed. This can be accomplished by:
-
Ion-exchange chromatography: This is a reliable method for removing the salt.[11]
-
Aqueous basic wash: A gentle wash with a dilute basic solution (e.g., saturated NaHCO₃) can neutralize the salt, but this is only suitable if your final product is stable to basic conditions.
-
Azeotroping: In some cases, repeated evaporation with a non-polar solvent can help remove residual TFA, but this is often insufficient for stoichiometric salts.
-
Data & Protocols
Table 1: Typical Conditions for Oxidative PMB Cleavage
| Reagent | Equivalents | Solvent System | Temperature (°C) | Typical Time (h) | Notes |
| DDQ | 1.1 - 1.5 | CH₂Cl₂ / H₂O (18:1) | 0 to RT | 1 - 4 | Essential to include water.[1][2] For acid-sensitive substrates, use a pH 7 buffer.[1] |
| CAN | 2.0 - 2.5 | CH₃CN / H₂O (10:1) | 0 | 0.5 - 2 | Ceric Ammonium Nitrate (CAN) is a stronger oxidant and can sometimes be more effective than DDQ.[12] |
Experimental Protocol: General Procedure for PMB Deprotection using DDQ
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (18:1 v/v).[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Allow the reaction to warm to room temperature and stir for 1–4 hours, monitoring progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ to neutralize the reduced DDQ (DDQH₂).[1]
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[1]
Table 2: Conditions for Acidic PMB Cleavage with Scavengers
| Acid System | Scavenger (equiv.) | Solvent | Temperature (°C) | Typical Time | Notes |
| TFA (neat) | Thioanisole (2-5% v/v) | TFA | 40 | 4 h | Effective for removing PMB from selenocysteine residues.[8] |
| TFA (neat) | Pentamethylbenzene | TFA | 30 | 1.5 h | Scavenger shown to be highly effective for deprotecting O-benzyltyrosine.[6] |
| HCl (cat., 0.1 eq) | Triethylsilane (TES, 3 eq) | CH₂Cl₂ / HFIP (1:1) | RT | < 1 h | A mild, catalytic system that can offer high selectivity.[9] |
Experimental Protocol: General Procedure for TFA-mediated PMB Deprotection
-
Dissolve the PMB-protected substrate (1.0 equiv) in a suitable solvent like CH₂Cl₂.
-
Add a cation scavenger, such as anisole or triethylsilane (1.5–5.0 equiv).[5][9]
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise (can be used neat or as a 10-50% solution in CH₂Cl₂).[5]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Once complete, carefully quench the reaction by adding it to a cold, saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 8. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peptide Aggregation with Pen(pMeBzl) Sequences
This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues with peptide sequences containing Penicillamine(p-methylbenzyl), or Pen(pMeBzl). The bulky and hydrophobic nature of the p-methylbenzyl protecting group can introduce significant challenges during solid-phase peptide synthesis (SPPS), purification, and post-purification handling.
Frequently Asked Questions (FAQs)
Q1: What is Pen(pMeBzl) and why is it used in peptide synthesis?
Pen(pMeBzl), or S-p-methylbenzyl-penicillamine, is a derivative of the amino acid penicillamine where the thiol side chain is protected by a p-methylbenzyl group. This protecting group is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the reactive thiol group. It is designed to be stable during the iterative coupling and deprotection steps of synthesis and is typically removed during the final cleavage of the peptide from the resin.
Q2: What are the primary causes of aggregation in peptides containing Pen(pMeBzl)?
Peptide aggregation in sequences with Pen(pMeBzl) is primarily driven by two factors:
-
Increased Hydrophobicity : The p-methylbenzyl (pMeBzl) group is large and non-polar. Its presence significantly increases the overall hydrophobicity of the peptide chain. This encourages the peptide to self-associate through hydrophobic interactions to minimize contact with polar solvents.[1][2]
-
Intermolecular Hydrogen Bonding : Like all peptides, those containing Pen(pMeBzl) can form hydrogen bonds between their backbones. This process can lead to the formation of stable secondary structures, such as β-sheets, which are common precursors to aggregation.[2][3] The combination of hydrophobic collapse and hydrogen bonding can render the growing peptide chains insoluble and inaccessible.[2]
References
Technical Support Center: pMeBzl Group Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering incomplete cleavage of the para-methylbenzyl (pMeBzl) protecting group with trifluoroacetic acid (TFA).
Troubleshooting Guide: Incomplete pMeBzl Cleavage
Issue: After standard TFA cleavage, analysis (e.g., by HPLC or mass spectrometry) indicates that the pMeBzl group on a cysteine or other residue has not been completely removed.
This guide provides a systematic approach to resolving this common issue in solid-phase peptide synthesis (SPPS).
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete pMeBzl cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is the pMeBzl group difficult to cleave with standard TFA cocktails?
The para-methylbenzyl (pMeBzl) group is known to be more stable to acid than a simple benzyl (Bzl) group due to the electron-donating nature of the methyl group, which destabilizes the corresponding carbocation generated during cleavage. Standard TFA cocktails, such as TFA/TIS/H₂O (95:2.5:2.5), may not be sufficiently acidic to achieve complete removal, especially within a typical 1-2 hour cleavage time.
Q2: What are the initial signs of incomplete pMeBzl cleavage?
The primary indication is the presence of a peptide species in your analytical run (HPLC, LC-MS) with a mass corresponding to the fully protected or partially protected peptide. For Cys(pMeBzl), this would mean an addition of 105.17 Da to the expected mass of the final peptide.
Q3: Can I simply extend the reaction time with my standard TFA cocktail?
Yes, this is often the first and simplest parameter to adjust. For peptides with acid-stable protecting groups like pMeBzl, extending the cleavage time to 4-6 hours can significantly improve deprotection. However, be aware that prolonged exposure to TFA can sometimes lead to side reactions for sensitive residues (e.g., Asp-Pro bonds).
Q4: What is the effect of temperature on pMeBzl cleavage?
Cleavage of residues such as Cys(pMeBzl) can be very slow at reduced temperatures (below 5°C). Performing the cleavage at room temperature is standard. If incomplete cleavage persists, slightly elevating the temperature (e.g., to 30-40°C) can increase the reaction rate, but this should be done with caution to avoid potential degradation of the peptide.
Q5: What are "scavengers" and why are they important?
During acid cleavage, reactive cationic species are generated from the protecting groups. These can re-attach to nucleophilic residues in your peptide, such as tryptophan, methionine, or tyrosine, leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these cations.
The Role of Scavengers in TFA Cleavage
Caption: Scavengers trap reactive carbocations generated during TFA cleavage.
Quantitative Data: Comparison of Cleavage Cocktails
While precise cleavage yields for pMeBzl are sequence-dependent, the following table provides a comparison of common TFA cocktails, ranked by their general efficacy for removing acid-stable protecting groups.
| Cleavage Cocktail (Reagent) | Composition (v/v or w/v) | Recommended Use | Efficacy for pMeBzl |
| Standard TFA | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive or acid-stable residues. | Low to Moderate: Often results in incomplete cleavage of pMeBzl, especially with short reaction times. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to thiol-containing cocktails, useful for trityl-based protecting groups.[1] | Moderate: The presence of phenol slightly increases the acidity and scavenging capacity, which can improve pMeBzl removal compared to the standard cocktail. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2] | High: The combination of scavengers, particularly thioanisole and EDT, is effective at promoting cleavage of more stable protecting groups like pMeBzl. |
| TFMSA/TFA | 10% TFMSA in TFA, with scavengers (e.g., m-cresol, DMS) | For peptides with very acid-stable protecting groups where standard TFA cocktails fail. TFMSA is a stronger acid than TFA. | Very High: This is a "hard acid" cleavage method that is very effective for complete removal of pMeBzl. Requires careful handling due to the corrosive nature of TFMSA. |
| TMSOTf/TFA | TMSOTf in TFA with scavengers (e.g., m-cresol) | An alternative hard acid cleavage method, similar in strength to TFMSA/TFA. | Very High: Also highly effective for complete pMeBzl cleavage. Requires caution in handling. |
Experimental Protocols
Protocol 1: Standard Cleavage with Reagent K
This protocol is recommended as a first-line approach when incomplete pMeBzl cleavage is suspected or anticipated.
Materials:
-
Peptide-resin (dried)
-
Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT). Prepare fresh.
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas line
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add Reagent K (e.g., 2-5 mL per 100 mg of resin) to the resin.
-
Stopper the vessel and gently agitate at room temperature for 2-4 hours. For difficult sequences, this time can be extended to 6 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin 2-3 times with a small volume of fresh TFA, combining the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual acid.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Hard Acid Cleavage with TFMSA/TFA
This protocol should be used when Protocol 1 fails to yield complete deprotection. Caution: TFMSA is extremely corrosive and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: TFA/Thioanisole/EDT (e.g., 10:1:0.5 v/v/v)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Cold diethyl ether
-
Ice bath
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Cool the flask in an ice bath.
-
Add the chilled TFA/scavenger mixture (e.g., 2 mL) to the resin and stir for 5-10 minutes.
-
Slowly add TFMSA (e.g., 0.2 mL) dropwise to the stirring mixture, ensuring the temperature remains low.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Filter the resin and precipitate the peptide as described in steps 4-9 of Protocol 1.
References
Technical Support Center: Optimizing Scavenger Cocktails for Pen(pMeBzl) Cleavage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing scavenger cocktails for the cleavage of the S-p-methoxybenzyl (pMeBzl) protecting group from Penicillamine (Pen). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the cleavage of Pen(pMeBzl).
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage | 1. Insufficient TFA Concentration: The concentration of Trifluoroacetic Acid (TFA) may be too low to effectively cleave the pMeBzl group.[1] 2. Inadequate Reaction Time: The cleavage reaction may not have been allowed to proceed for a sufficient duration. | 1. Increase TFA Concentration: Ensure a high concentration of TFA in your cleavage cocktail, typically 92.5-95%.[2] 2. Extend Reaction Time: Increase the cleavage time in increments (e.g., 2, 4, 6 hours) and monitor the reaction progress by HPLC to determine the optimal duration. |
| Oxidation of the Thiol Group | 1. Absence of Reducing Scavengers: The free thiol group of Penicillamine is susceptible to oxidation to form disulfides or other oxidized species (sulfenic, sulfinic, or sulfonic acids) in the absence of a reducing environment.[2] | 1. Incorporate a Thiol Scavenger: Add 1,2-ethanedithiol (EDT) to your scavenger cocktail (typically 2.5%). EDT helps to maintain a reducing environment, preventing oxidation of the sensitive thiol group.[2] |
| Re-alkylation of the Thiol | 1. Inefficient Scavenging of the pMeBzl Cation: The p-methoxybenzyl cation generated during cleavage is a reactive electrophile that can re-attach to the nucleophilic thiol of Penicillamine or other sensitive residues. | 1. Use an Effective Cation Scavenger: Include Triisopropylsilane (TIS) in your cocktail (typically 2.5-5%). TIS is a highly effective scavenger for the pMeBzl cation.[2][3] Thioanisole can also be used for this purpose.[3][4] |
| Formation of Unidentified Side Products | 1. Reaction with Other Functional Groups: The reactive pMeBzl cation can react with other nucleophilic functional groups present in the molecule. 2. Degradation of Penicillamine: Penicillamine itself may be susceptible to degradation under harsh acidic conditions. | 1. Optimize Scavenger Composition: A combination of scavengers is often most effective. A standard cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) is a good starting point.[2] 2. Perform a Test Cleavage: Before committing your entire batch, perform a small-scale test cleavage to identify the optimal cocktail and conditions for your specific substrate.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a scavenger cocktail in Pen(pMeBzl) cleavage?
During acid-mediated cleavage with TFA, the pMeBzl group is removed, generating a reactive p-methoxybenzyl carbocation. Scavengers are added to the cleavage cocktail to "trap" these carbocations, preventing them from reacting with the newly deprotected thiol of Penicillamine or other nucleophilic sites in your molecule.[2] They also help to prevent oxidation of the sensitive thiol group.
Q2: What are the essential components of a scavenger cocktail for Pen(pMeBzl) cleavage?
A typical and effective scavenger cocktail for the cleavage of pMeBzl from a thiol, such as in Penicillamine, includes:
-
Trifluoroacetic Acid (TFA): The strong acid that facilitates the cleavage (typically 92.5-95%).[1][2]
-
Triisopropylsilane (TIS): A scavenger for the generated pMeBzl carbocation.[2][3]
-
Water: Can act as a scavenger and helps with the solubility of some peptides.
-
1,2-ethanedithiol (EDT): A reducing agent that protects the free thiol from oxidation.[2]
Q3: Can TIS alone be used as a scavenger?
While TIS is an excellent scavenger for the pMeBzl cation, it is also a reducing agent and can facilitate the removal of the protecting group.[3] However, for a sensitive amino acid like Penicillamine with a free thiol, it is highly recommended to also include EDT to prevent oxidation.[2]
Q4: How long should the cleavage reaction be carried out?
The optimal cleavage time can vary depending on the specific substrate and the resin if it is a solid-phase synthesis. A typical starting point is 2-3 hours at room temperature.[5] It is advisable to perform a time-course experiment (e.g., analyzing samples at 1, 2, 4, and 6 hours) to determine the minimum time required for complete cleavage with minimal side product formation.
Q5: Are there alternative methods for Pen(pMeBzl) cleavage?
While TFA-based cocktails are the most common and generally preferred method, older literature describes the use of harsher reagents like mercuric acetate or mercuric trifluoroacetate for the cleavage of S-pMeBzl groups from cysteine.[6] These methods are less frequently used today due to the toxicity of mercury compounds.
Experimental Protocols
Protocol 1: Standard Test Cleavage of Pen(pMeBzl)
This protocol is for a small-scale trial to determine the optimal cleavage conditions.
-
Resin Preparation: If your Pen(pMeBzl) is on a solid support, place approximately 20-50 mg of the dried peptide-resin into a microcentrifuge tube.[5]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A recommended starting cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v) .[2] Prepare this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 200 µL for 20 mg of resin).
-
Incubation: Allow the reaction to proceed at room temperature with occasional gentle agitation for 2-4 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved product by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the product.
-
Carefully decant the ether supernatant.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: Dissolve the crude product in a suitable solvent and analyze by HPLC and mass spectrometry to assess the completeness of the cleavage and the presence of any side products.
Visualizations
Caption: Troubleshooting workflow for incomplete Pen(pMeBzl) cleavage.
Caption: Mechanism of Pen(pMeBzl) cleavage and the role of scavengers.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. New method for the cleavage of the S-p-methoxybenzyl and S-t-butyl groups of cysteine residues with mercury(II) trifluoroactate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Byproducts in Pen(pMeBzl) Peptide Synthesis by Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting byproducts encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Pen(pMeBzl) (S-para-methylbenzyl-D-penicillamine). The information is presented in a question-and-answer format to address specific issues identified through mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is Pen(pMeBzl) and why is it used in peptide synthesis?
Penicillamine (Pen) is a non-proteinogenic amino acid (β,β-dimethylcysteine) used to introduce conformational constraints into peptides due to the steric bulk of its gem-dimethyl groups.[1] This can lead to peptides with enhanced stability and receptor selectivity.[1][2] The thiol group of penicillamine is highly reactive and requires protection during SPPS. The para-methylbenzyl (pMeBzl) group is a common protecting group for the thiol side chain.
Q2: What are the most common types of byproducts observed in the synthesis of Pen(pMeBzl)-containing peptides?
The most common byproducts arise from the final cleavage and deprotection step, typically using strong acids like trifluoroacetic acid (TFA). The primary sources of side reactions are:
-
Alkylation of sensitive residues: The p-methylbenzyl cation, released during the cleavage of the Pen(pMeBzl) protecting group, is a reactive electrophile that can modify nucleophilic amino acid side chains.[1][3]
-
Incomplete deprotection: The pMeBzl group may not be completely removed, leading to a mixed product.
-
General SPPS side reactions: Issues common to all solid-phase peptide synthesis, such as deletion sequences, truncations, and side reactions involving other amino acids (e.g., aspartimide formation), can also occur.
Q3: Which amino acid residues are most susceptible to alkylation by the p-methylbenzyl cation?
Amino acids with nucleophilic side chains are most at risk of being modified by the p-methylbenzyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[3]
-
Methionine (Met): The thioether side chain can be alkylated.[3]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[3]
-
Cysteine (Cys) and Penicillamine (Pen): If any free thiol groups are present, they can be alkylated.[3]
Troubleshooting Guide: Identifying Byproducts by Mass Spectrometry
Issue: My mass spectrum shows unexpected peaks in addition to the target peptide mass.
This guide will help you identify the potential source of these unexpected masses.
Step 1: Characterize the Unexpected Mass
Determine the mass difference (Δm/z) between the unexpected peak and the expected mass of your target peptide. High-resolution mass spectrometry is crucial for accurately determining this mass difference.
Step 2: Consult the Byproduct Mass Shift Table
Compare the observed mass shift to the values in the table below to identify potential byproducts.
| Potential Byproduct | Description | Monoisotopic Mass Shift (Δm/z) | Commonly Affected Residues |
| p-Methylbenzylation | Addition of a p-methylbenzyl group | +104.0626 Da | Trp, Met, Tyr, Cys, Pen |
| Incomplete Deprotection | Retention of the pMeBzl protecting group on Penicillamine | +104.0626 Da | Pen(pMeBzl) |
| Oxidation | Addition of one or more oxygen atoms | +15.9949 Da (per oxygen) | Met, Cys, Pen, Trp |
| Deamidation | Conversion of Asn or Gln to Asp or Glu, respectively | +0.9840 Da | Asn, Gln |
| Aspartimide Formation | Intramolecular cyclization of Aspartic acid | -18.0106 Da | Asp |
| Trifluoroacetylation | Addition of a trifluoroacetyl group from TFA | +96.9851 Da | N-terminus, Lys, Orn |
| Deletion Sequence | Missing one or more amino acid residues | Varies based on the missing residue(s) | Entire peptide |
| Truncation | Incomplete peptide chain | Varies | Entire peptide |
Step 3: Perform Tandem Mass Spectrometry (MS/MS)
To confirm the identity and location of the modification, perform MS/MS analysis on the precursor ion of the unexpected peak. Fragmentation analysis (e.g., CID, HCD, ETD) can pinpoint which amino acid residue has been modified.
Caption: Workflow for identifying byproducts in Pen(pMeBzl) peptide synthesis by MS.
Experimental Protocols
Protocol: Standard TFA Cleavage and Deprotection of Pen(pMeBzl)-Containing Peptides
This protocol is a general guideline for the cleavage of a peptide from the resin and the simultaneous removal of the pMeBzl and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers:
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
1,2-Ethanedithiol (EDT) (optional, for peptides containing Trp)
-
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in the reaction vessel.
-
Wash the resin with DCM (3 x resin volume) for 1 minute each to swell the resin and remove any residual DMF.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
Caution: Prepare the cleavage cocktail in a fume hood. TFA is highly corrosive.
-
For a standard cleavage, prepare a mixture of:
-
TFA: 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
A common simplified cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and the protecting groups used.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Sample Preparation for MS Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Dilute the sample to an appropriate concentration for MS analysis (typically in the low micromolar to nanomolar range).
-
Analyze the sample by LC-MS and LC-MS/MS.
-
Troubleshooting Common Issues
Issue: A significant peak corresponding to +104 Da is observed.
-
Possible Cause: This is highly indicative of p-methylbenzylation of a susceptible amino acid or incomplete deprotection of Pen(pMeBzl).
-
Troubleshooting:
-
Confirm with MS/MS: Fragment the ion to identify the modified residue.
-
Optimize Cleavage:
-
Increase scavenger concentration: Ensure an adequate amount of scavengers like TIS and water are present to trap the p-methylbenzyl cation.
-
Extend cleavage time: Incomplete deprotection may require a longer reaction time in the TFA cocktail.
-
Use a stronger acid: For very resistant pMeBzl groups, a stronger acid cocktail (e.g., HF) might be considered, although this is less common and requires specialized equipment.[1]
-
-
Issue: The yield of the target peptide is low, and multiple smaller peaks are observed in the MS.
-
Possible Cause: This could be due to incomplete coupling during SPPS, leading to deletion sequences, or premature chain termination (truncation). The steric hindrance of Penicillamine can sometimes lead to slower coupling kinetics.[2]
-
Troubleshooting:
-
Review Synthesis Protocol:
-
Double couple: Consider double coupling for the amino acid following Penicillamine in the sequence.
-
Use a more potent coupling reagent: Switch to a more efficient coupling reagent like HATU or HCTU.
-
Monitor coupling completion: Use a qualitative test (e.g., Kaiser test) to ensure complete coupling at each step.
-
-
By systematically analyzing the mass spectrometry data and correlating it with potential side reactions, researchers can effectively troubleshoot the synthesis of complex peptides containing Pen(pMeBzl) and optimize their protocols to obtain a higher purity of the desired product.
References
Technical Support Center: HPLC Analysis of Pen(pMeBzl)-Containing Peptides
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the High-Performance Liquid Chromatography (HPLC) peak shape for peptides containing the Penicillamine(p-methylbenzyl) modification. The inherent hydrophobicity of the Pen(pMeBzl) group presents unique chromatographic challenges, often leading to poor peak shape and difficult separations.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks for my Pen(pMeBzl)-containing peptide broad and tailing?
Poor peak shape for these peptides is common and can stem from several factors. The p-methylbenzyl (pMeBzl) protecting group adds significant hydrophobicity, which can increase unwanted secondary interactions between the peptide and the stationary phase. Tailing can also be caused by the interaction of positively charged residues on the peptide with residual silanol groups on the silica-based column packing.[1][2] Additionally, overloading the column with a highly concentrated sample can lead to peak distortion.[3]
Q2: What is the function of a mobile phase additive, and which one is best for my peptide?
Mobile phase additives, particularly ion-pairing agents like Trifluoroacetic Acid (TFA), are crucial for good peptide separations.[2] They work by forming an ion pair with charged residues on the peptide, which neutralizes the charge, reduces interactions with the stationary phase, and improves peak shape and retention.[1]
-
Trifluoroacetic Acid (TFA): This is the most common choice for HPLC with UV detection, as it provides excellent peak shape and resolving power.[4]
-
Formic Acid (FA): Generally used for LC-MS applications because it is less likely to cause ion suppression. However, it often results in broader peaks and poorer resolution compared to TFA.[4][5]
-
Difluoroacetic Acid (DFA): This additive offers a compromise between TFA and FA, providing good peak shape for UV detection while causing less ion suppression in MS analysis.[4][6]
For peptides containing the hydrophobic Pen(pMeBzl) group, the strong ion-pairing properties of TFA are often necessary to achieve sharp, symmetrical peaks.
Q3: How does the concentration of Trifluoroacetic Acid (TFA) impact the separation?
The concentration of TFA can significantly affect retention, resolution, and peak shape. While a concentration of 0.1% is widely used, this may not be optimal for all peptides.[1][7] For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can improve resolution.[7] Conversely, at TFA concentrations above 0.1%, enhanced hydrophobic interactions between the peptide-TFA ion pair and the stationary phase can sometimes decrease recovery.[8] It is often beneficial to test a range of TFA concentrations (e.g., 0.05%, 0.1%, 0.2%) to find the optimal condition for your specific peptide.
Q4: My peptide elutes very late in the gradient or seems to be stuck on the column. What should I do?
This is a common issue for highly hydrophobic peptides. The Pen(pMeBzl) group drastically increases the peptide's retention on a reversed-phase column. To address this, you can:
-
Switch to a less retentive stationary phase: Instead of a C18 column, consider using a C8 or C4 column, which have shorter alkyl chains and are less hydrophobic.[9][10]
-
Increase the column temperature: Operating at higher temperatures (e.g., 40-60°C) reduces the viscosity of the mobile phase, which can decrease retention times and sharpen peaks.[11][12]
-
Adjust the gradient: Make the gradient steeper or increase the final percentage of the organic solvent (e.g., acetonitrile) to ensure the peptide elutes.
Q5: I am observing multiple peaks when I expect only one. What are the potential causes?
Unexpected peaks can arise from several sources:
-
Synthesis Impurities: The extra peaks could be deletion sequences or incompletely deprotected peptides from the solid-phase peptide synthesis (SPPS) process.
-
Oxidation: Although the thiol group of Penicillamine is protected, any premature or partial cleavage of the pMeBzl group during synthesis or sample handling can expose the free thiol, making it susceptible to oxidation and the formation of disulfide-bonded dimers, which will appear as separate peaks.[13]
-
On-Column Degradation: The stability of the peptide under the acidic mobile phase conditions should be considered.
Troubleshooting Guide
Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)
This is the most frequent issue when analyzing peptides modified with Pen(pMeBzl). The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Data Presentation
Table 1: Comparison of Common Mobile Phase Additives for Peptide HPLC
| Additive | Typical Conc. | Advantages | Disadvantages | Best For |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing properties, leading to sharp peaks and good resolution.[2] | Strong ion suppression in MS; can be difficult to remove from the HPLC system.[4][14] | HPLC with UV Detection |
| Formic Acid (FA) | 0.1% | Volatile and MS-friendly, causing minimal ion suppression.[4] | Weaker ion-pairing agent, often resulting in broader peaks and poorer chromatography compared to TFA.[3][5] | LC-MS Analysis |
| Difluoroacetic Acid (DFA) | 0.1% | Good compromise additive; provides better peak shape than FA and less ion suppression than TFA.[6] | May not provide the same resolving power as TFA for complex mixtures. | LC-UV/MS Workflows |
Table 2: General Effects of Increasing Column Temperature in RP-HPLC
| Parameter | Effect of Increased Temperature | Rationale |
| Retention Time | Decrease | Reduces mobile phase viscosity and increases analyte diffusion, leading to faster elution.[12] |
| Peak Width | Decrease (Sharper Peaks) | Improved mass transfer and diffusion rates can lead to more efficient separation and narrower peaks.[11][15] |
| System Backpressure | Decrease | Lower mobile phase viscosity reduces the pressure required to pump it through the column.[12] |
| Selectivity | May Change | Can alter the separation factor between two analytes, which may either improve or worsen resolution.[16] |
Experimental Protocols
Protocol 1: General Starting Method for Pen(pMeBzl)-Peptide Analysis
This protocol provides a robust starting point for developing a method for your specific peptide.
-
Column Selection: Start with a C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C8 column is recommended to mitigate the strong retention caused by the Pen(pMeBzl) group.[10]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the peptide in a solvent that is weaker than or equal to the initial mobile phase composition (e.g., 5% acetonitrile in water with 0.1% TFA).[17]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 214 nm or 220 nm
-
Injection Volume: 10 µL
-
Gradient:
-
Start with a shallow gradient, for example: 10-60% Mobile Phase B over 30 minutes.
-
Follow with a wash step at high %B (e.g., 95% B) and a re-equilibration step at the initial conditions.
-
-
Protocol 2: Optimizing Mobile Phase Additive Concentration
If peak shape is still suboptimal, systematically varying the TFA concentration can identify the ideal conditions.
-
Prepare Mobile Phases: Prepare three sets of Mobile Phase A and B containing 0.05%, 0.1%, and 0.2% TFA, respectively.
-
Run Experiments: Using the same gradient and conditions from Protocol 1, inject the peptide sample using each of the three mobile phase sets.
-
Analyze Results: Compare the chromatograms for peak shape (asymmetry factor), peak width, and resolution between the target peak and any impurities. Select the concentration that provides the best overall chromatography. This systematic approach allows for rational method optimization.[7]
Logical Relationships Diagram
The diagram below illustrates the relationships between common HPLC problems, their underlying causes, and the adjustable parameters that can provide a solution.
Caption: Relationship between HPLC problems, causes, and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. waters.com [waters.com]
- 17. lcms.cz [lcms.cz]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-Pen(pMeBzl)-OH.DCHA vs. Fmoc-Pen(Trt)-OH
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acid building blocks is a critical determinant of success. This is particularly true for sterically hindered and functionally unique amino acids like Penicillamine (Pen). This guide provides an in-depth, objective comparison of two commonly used Penicillamine derivatives: Boc-Pen(pMeBzl)-OH.DCHA and Fmoc-Pen(Trt)-OH, offering supporting data and detailed experimental protocols to inform your synthetic strategy.
The core difference between these two reagents lies in their Nα-protecting group strategy: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental distinction dictates the entire SPPS workflow, from the choice of resin and side-chain protecting groups to the conditions for deprotection and final cleavage.
Performance at a Glance: A Comparative Overview
While direct, side-by-side quantitative data for the synthesis of an identical peptide using Boc-Pen(pMeBzl)-OH and Fmoc-Pen(Trt)-OH is not extensively published, performance can be inferred from the well-established principles of each strategy and data from analogous sterically hindered amino acids. The following table summarizes the expected performance characteristics.
| Parameter | This compound | Fmoc-Pen(Trt)-OH | Key Considerations |
| Nα-Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | Fmoc strategy offers milder conditions, beneficial for sensitive sequences. |
| Thiol Protecting Group | p-Methylbenzyl (pMeBzl) | Trityl (Trt) | Both are acid-labile, but Trt is cleaved under milder acidic conditions than pMeBzl. |
| Coupling Efficiency | Good to High | High (>98%) | Steric hindrance of Penicillamine may require optimized coupling conditions for both. Potent coupling reagents like HATU are recommended for Fmoc-Pen(Trt)-OH.[1] |
| Risk of Racemization | Moderate | Low to Moderate | Penicillamine is prone to epimerization. The choice of coupling reagent and conditions is crucial for both. Using collidine as a base can minimize racemization in the Fmoc strategy.[1] |
| Crude Peptide Purity | Generally Good | Generally High | Milder deprotection in Fmoc-SPPS often leads to fewer side reactions and a cleaner crude product. |
| Overall Yield | Good | Good to High | Dependent on sequence and optimization. Fmoc strategy may offer higher yields for complex peptides due to milder conditions. |
| Key Side Reactions | - Racemization during activation.[2]- Alkylation of the deprotected thiol by carbocations during final HF cleavage.[2] | - Racemization with certain coupling reagents.[3]- Incomplete deprotection of the Trt group without proper scavengers. | Scavengers are crucial during the final cleavage step for both strategies to prevent side reactions. |
Delving into the Chemistry: Deprotection and Side-Chain Protection
The choice between Boc and Fmoc strategies extends to the selection of orthogonal protecting groups for the thiol side chain of Penicillamine.
-
Boc Strategy: Employs the p-Methylbenzyl (pMeBzl) group for thiol protection. The pMeBzl group is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection but is cleaved during the final, harsh acidolysis step, typically with anhydrous hydrogen fluoride (HF).[2]
-
Fmoc Strategy: Utilizes the Trityl (Trt) group to protect the thiol side chain. The Trt group is labile to the final TFA cleavage cocktail, making it compatible with the overall milder conditions of the Fmoc approach.[4] The bulkiness of the Trt group also helps in preventing side reactions at the sulfur atom during synthesis.
Experimental Workflows: A Visual Guide
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for incorporating Boc-Pen(pMeBzl)-OH and Fmoc-Pen(Trt)-OH in SPPS.
Detailed Experimental Protocols
Below are detailed protocols for the incorporation of this compound and Fmoc-Pen(Trt)-OH into a peptide chain during manual SPPS.
Protocol 1: Boc-SPPS with this compound
This protocol is based on a standard Boc-SPPS workflow and includes considerations for the sterically hindered nature of Penicillamine.
-
Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.
-
Perform an initial Boc deprotection of the pre-loaded resin if necessary, followed by neutralization.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (1x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Due to the dicyclohexylamine (DCHA) salt, the Boc-Pen(pMeBzl)-OH must be liberated before coupling. This can be achieved by an in-situ neutralization protocol or by pre-treating the amino acid derivative.
-
In-situ Neutralization Coupling:
-
Dissolve this compound (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in DMF.
-
Add the solution to the neutralized resin.
-
Add DIEA (6 equivalents) to the reaction mixture.
-
Agitate for 2-4 hours. Due to steric hindrance, an extended coupling time is recommended.[2]
-
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.
-
-
Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF or a high-TFA "Reagent K" style cocktail containing scavengers (e.g., p-cresol, thioanisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the pMeBzl and other side-chain protecting groups.[2]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Protocol 2: Fmoc-SPPS with Fmoc-Pen(Trt)-OH
This protocol outlines the incorporation of Fmoc-Pen(Trt)-OH using modern coupling reagents to overcome its steric bulk.[1]
-
Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid) in DMF for 1-2 hours.
-
Perform an initial Fmoc deprotection of the pre-loaded resin if necessary.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Pen(Trt)-OH:
-
In a separate vial, pre-activate Fmoc-Pen(Trt)-OH (3 equivalents) with a potent coupling reagent such as HATU (2.9 equivalents) and a non-nucleophilic base like DIEA or collidine (6 equivalents) in DMF for 2-5 minutes.[1] The use of collidine is recommended to minimize racemization.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion with a Kaiser test. A double coupling may be necessary for this sterically hindered residue.
-
-
Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[4] TIS acts as a scavenger for the released Trt cations.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Conclusion: Making an Informed Decision
The choice between this compound and Fmoc-Pen(Trt)-OH is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the target peptide and the available synthetic expertise and equipment.
-
Fmoc-Pen(Trt)-OH is generally favored for its compatibility with the milder and more modern Fmoc-SPPS strategy. The orthogonality of the Fmoc/tBu approach often leads to higher purity crude products and is more amenable to the synthesis of sensitive or modified peptides. However, the steric hindrance of the Pen(Trt) residue requires careful optimization of coupling conditions.
-
This compound remains a robust option within the traditional Boc-SPPS framework. While the repetitive use of strong acid for deprotection and the harsh final cleavage conditions can be a drawback for certain peptides, the Boc strategy can be advantageous for sequences prone to aggregation. Careful handling of the final HF cleavage step is essential to minimize side reactions.
Ultimately, a thorough understanding of the chemistry and potential challenges associated with each derivative will empower researchers to make the optimal choice for the successful synthesis of their target Penicillamine-containing peptides.
References
comparing pMeBzl and Trityl as thiol protecting groups
A Comprehensive Comparison of p-Methoxybenzyl (pMeBzl) and Trityl (Trt) as Thiol Protecting Groups
In the intricate field of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the selective protection and deprotection of functional groups is a cornerstone of success. The thiol group of cysteine, due to its high nucleophilicity and propensity for oxidation, requires robust protection to prevent unwanted side reactions.[1] Among the various thiol protecting groups developed, the p-methoxybenzyl (pMeBzl) and trityl (Trt) groups are two of the most widely employed. The choice between these two hinges on their distinct chemical properties, primarily their acid lability, which dictates their suitability for different synthetic strategies.[2][3]
This guide provides an objective, data-driven comparison of the pMeBzl and Trityl protecting groups to assist researchers, scientists, and drug development professionals in optimizing their synthetic designs.
Chemical Structures at a Glance
The structural differences between the pMeBzl and Trityl groups fundamentally influence their steric bulk and electronic properties, which in turn affect their reactivity and stability.
Quantitative Data Comparison
The selection of a protecting group is often dictated by its cleavage conditions and its compatibility with other protecting groups in the synthetic scheme. The following table summarizes the key quantitative and qualitative differences between pMeBzl and Trt.
| Feature | p-Methoxybenzyl (pMeBzl) | Trityl (Trt) |
| Structure | Benzyl ether with a p-methoxy group | Triphenylmethyl ether |
| Relative Acid Lability | Moderately acid-labile | Highly acid-labile[2] |
| Typical Cleavage Conditions | Strong acids like HF or TFMSA[4]; Hg(OAc)₂ in TFA[5] | Mild acids (e.g., 1-2% TFA in DCM)[2][6]; Formic acid[7]; Iodine (for disulfide formation)[8] |
| Stability to Base | Stable | Stable[6] |
| Orthogonality | Not orthogonal to tBu groups | Orthogonal to tBu groups, allowing for selective deprotection[2] |
| Steric Hindrance | Moderate | High[6] |
| Primary Applications | General peptide synthesis where strong acid cleavage is acceptable | Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[6], synthesis of protected peptide fragments[2], on-resin side-chain modifications[2] |
| Potential Side Reactions | Can be difficult to remove without harsh conditions | Premature cleavage with repeated exposure to mild acids[2]; liberated trityl cation can cause side reactions (alkylation) if not scavenged[7] |
Deprotection Mechanisms and Orthogonality
The primary distinction between pMeBzl and Trt lies in their acid-catalyzed deprotection mechanism. Both proceed through the formation of a stabilized carbocation, but the degree of stability differs significantly.
The trityl group, upon protonation, leaves as the highly stable triphenylmethyl cation. This stability is due to the extensive delocalization of the positive charge across the three phenyl rings. Consequently, very mild acidic conditions are sufficient for its removal.[2][7] In contrast, the p-methoxybenzyl cation, while stabilized by the electron-donating methoxy group, is less stable than the trityl cation.[3] Therefore, stronger acidic conditions are required for the efficient cleavage of the pMeBzl group.
This difference in acid lability is the basis for their orthogonality in synthesis. For instance, a Trt group on a cysteine side chain can be selectively removed in the presence of tert-butyl (tBu) based protecting groups on other amino acids, as the latter require much stronger acids (e.g., >90% TFA) for cleavage.[2] This allows for specific modifications at the cysteine residue while the rest of the peptide remains protected. The pMeBzl group, requiring stronger acids for removal, is not orthogonal to tBu and would be cleaved concurrently.
Experimental Protocols
Protocol 1: Protection of Cysteine with Trityl Chloride
This protocol describes a general procedure for the synthesis of Fmoc-Cys(Trt)-OH.[6]
Materials:
-
Fmoc-Cys-OH
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Cys-OH in a mixture of DCM and DMF.
-
Add DIPEA to the solution to act as a base.
-
Slowly add a solution of trityl chloride in DCM to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove DIPEA hydrochloride.[6]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.[6]
Protocol 2: Deprotection of S-Trityl Group in SPPS
This protocol outlines the final cleavage of the peptide from the resin and the removal of the Trityl group using a strong acid cocktail.
Materials:
-
Peptidyl-resin with S-Trityl protected cysteine
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, dithiothreitol (DTT))
-
Cold diethyl ether
Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIS, and 2.5% water. The scavengers are crucial to capture the reactive trityl cations and prevent side reactions.[7]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether to remove scavengers and cleaved protecting groups.
Protocol 3: Deprotection of S-p-Methoxybenzyl Group
This protocol describes a method for the cleavage of the pMeBzl group using mercuric acetate in TFA.[5]
Materials:
-
S-pMeBzl protected peptide
-
Trifluoroacetic acid (TFA)
-
Mercuric acetate (Hg(OAc)₂)
-
Anisole (scavenger)
Procedure:
-
Dissolve the S-pMeBzl protected peptide in TFA containing anisole.
-
Add mercuric acetate to the solution.
-
Allow the mixture to stand at room temperature for approximately 30 minutes.[5]
-
The mercury can then be removed from the resulting mercaptide by treatment with a thiol-containing reagent like H₂S or β-mercaptoethanol.
Choosing the Right Protecting Group: A Decision Guide
The choice between pMeBzl and Trt is highly dependent on the overall synthetic strategy.
Conclusion
Both the p-methoxybenzyl and trityl groups are effective and valuable for the protection of cysteine thiols in complex chemical syntheses. The Trityl group stands out for its high acid lability, making it exceptionally well-suited for modern Fmoc-based solid-phase peptide synthesis where orthogonality to tBu-based protection is often required for strategies involving on-resin modification or the synthesis of protected fragments.[2] Its steric bulk can also be advantageous in disrupting peptide aggregation during synthesis.[2]
The pMeBzl group, while less acid-labile, remains a reliable choice in synthetic schemes where a final, strong-acid cleavage step is employed and orthogonality to tBu is not a prerequisite. The ultimate decision rests on a careful evaluation of the entire synthetic route, the nature of other protecting groups present, and the desired final product. A thorough understanding of the properties and cleavage conditions of each group is critical for the rational design and successful execution of synthetic strategies in peptide and protein chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
Navigating the Challenges of Peptide Synthesis: A Comparative Guide to Penicillamine Derivatives
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids like penicillamine into peptides is a key strategy for enhancing stability, modulating conformation, and improving therapeutic efficacy. However, the unique structural features of penicillamine present distinct challenges during solid-phase peptide synthesis (SPPS), particularly concerning coupling efficiency. This guide provides an objective comparison of different penicillamine derivatives, supported by available data, to aid in the selection of the most appropriate building blocks for successful peptide synthesis.
The primary challenge in coupling penicillamine lies in the steric hindrance caused by the gem-dimethyl groups on its β-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete reactions and lower yields compared to its analogue, cysteine. The choice of the thiol-protecting group on the penicillamine side chain further influences its reactivity and compatibility with different synthesis strategies.
Performance Comparison of Penicillamine Derivatives
The selection of a penicillamine derivative for SPPS is a critical decision that impacts coupling efficiency, the potential for side reactions like racemization, and the overall synthetic strategy, especially for complex peptides requiring specific disulfide bond architectures. The most commonly used derivatives are protected at the thiol group with trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu) groups.
While direct, head-to-head quantitative comparisons of coupling yields for different penicillamine derivatives under identical conditions are not extensively documented in publicly available literature, the following table summarizes their key characteristics based on established principles of peptide chemistry and data from studies on sterically hindered amino acids. Coupling efficiency is highly sequence-dependent and also relies on the chosen coupling reagents and reaction conditions.
| Penicillamine Derivative | Thiol Protecting Group | Key Characteristics | Expected Coupling Efficiency | Potential Side Reactions |
| Fmoc-Pen(Trt)-OH | Trityl (Trt) | Acid-labile: Cleaved simultaneously with the peptide from the resin using standard TFA cocktails. The bulky Trt group can help reduce peptide aggregation. | Moderate to High. May require extended coupling times or more potent coupling reagents due to steric hindrance. | Racemization: The bulky side chain increases the susceptibility to epimerization during activation. |
| Fmoc-Pen(Acm)-OH | Acetamidomethyl (Acm) | Stable to TFA: Provides orthogonality, allowing for selective deprotection of the thiol group on-resin to form specific disulfide bonds. | Moderate to High. Similar steric challenges to the Trt-protected version. | Less prone to racemization compared to Trt-protected derivatives during coupling. |
| Fmoc-Pen(tBu)-OH | tert-butyl (tBu) | Highly Acid-labile: More acid-sensitive than Trt, offering another level of selective deprotection. | Moderate to High. Steric hindrance is a primary factor. | Prone to side reactions involving the stable tBu cation during final cleavage if not properly scavenged. |
Note: The expected coupling efficiencies are qualitative assessments. Actual yields will vary based on the peptide sequence, resin, coupling reagents, and reaction conditions.
Experimental Protocols
To achieve optimal coupling efficiency when incorporating penicillamine derivatives, specific experimental conditions should be considered. Due to the steric hindrance, more potent coupling reagents and potentially longer reaction times are often necessary.
General Protocol for Coupling of Fmoc-Pen(Trt)-OH
This protocol is representative for the manual solid-phase synthesis of a peptide containing a penicillamine residue.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Pen(Trt)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for an extended period, typically 90 minutes to 2 hours. For particularly difficult couplings, a second coupling step (double coupling) may be performed with fresh reagents.
3. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (beads remain colorless) indicates a complete reaction.
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key decision-making process and the experimental workflow for incorporating penicillamine derivatives into peptides.
Navigating the Fragmentation Maze: A Comparative Guide to Mass Spectrometry Analysis of Pen(pMeBzl)-Modified Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, understanding the behavior of these molecules during mass spectrometry analysis is paramount. This guide provides a comprehensive comparison of mass spectrometry fragmentation techniques for peptides containing the S-p-methylbenzyl-penicillamine (Pen(pMeBzl)) modification, offering insights into expected fragmentation patterns and performance against alternative analytical methods.
The incorporation of unnatural amino acids, such as Pen(pMeBzl), into peptide structures is a powerful strategy for enhancing therapeutic properties. However, the unique chemical functionalities of these residues can introduce complexity into their structural elucidation. Mass spectrometry (MS), a cornerstone of peptide analysis, relies on the controlled fragmentation of peptide ions to deduce their amino acid sequence. The efficiency and nature of this fragmentation are highly dependent on the chosen technique. This guide delves into the nuances of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) for the analysis of Pen(pMeBzl)-containing peptides, alongside a comparative look at alternative analytical approaches.
Unraveling Fragmentation: A Head-to-Head Comparison of MS/MS Techniques
The stability of the p-methylbenzyl protecting group on the penicillamine residue is a critical factor influencing the fragmentation behavior of Pen(pMeBzl) peptides. The primary challenge lies in achieving sufficient backbone fragmentation for sequence determination without premature loss of the side-chain modification, which would result in a loss of crucial structural information.
| Fragmentation Technique | Principle | Expected Fragmentation of Pen(pMeBzl) Peptides | Advantages | Disadvantages |
| Collision-Induced Dissociation (CID) | Slow heating of precursor ions through collisions with an inert gas, leading to fragmentation primarily at the most labile bonds. | Prone to a characteristic neutral loss of the p-methylbenzyl group (C8H9, 105 Da).[1] Backbone fragmentation (b- and y-ions) may be observed, but can be suppressed by the dominant neutral loss pathway. | Widely available on most mass spectrometers. Effective for sequencing unmodified peptides. | Can lead to ambiguous spectra for labile modifications due to dominant neutral loss.[1] May provide incomplete sequence coverage. |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type fragmentation with higher collision energies and shorter activation times compared to CID. | Can also exhibit the neutral loss of the p-methylbenzyl group. However, the higher energy can promote more extensive backbone fragmentation (b- and y-ions) compared to CID, potentially providing more sequence information. | Often yields richer fragmentation spectra with better sequence coverage than CID for modified peptides.[2] | Still susceptible to neutral loss of labile modifications. Requires instrumentation with HCD capabilities. |
| Electron Transfer Dissociation (ETD) | Fragmentation is induced by transferring an electron to a multiply charged peptide ion, causing cleavage of the N-Cα backbone bond. | Preserves labile modifications like the p-methylbenzyl group on the side chain. Primarily generates c- and z-type fragment ions, allowing for unambiguous localization of the modification. | Ideal for analyzing peptides with labile post-translational modifications.[3] Provides complementary fragmentation information to CID/HCD. | Less effective for peptides with low charge states (typically z < 3). May result in fewer total peptide identifications compared to CID in some workflows.[4] |
Experimental Protocols: A Guide to Methodical Analysis
Reproducible and informative mass spectrometry data relies on well-defined experimental protocols. Below are generalized yet detailed methodologies for the analysis of Pen(pMeBzl) peptides using common LC-MS/MS platforms.
Sample Preparation
-
Peptide Dissolution: Dissolve the lyophilized Pen(pMeBzl) peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration of 10-100 fmol/µL in 0.1% formic acid in water.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min is a good starting point.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS/MS)
General Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Resolution: 60,000.
-
MS/MS Resolution: 15,000 - 30,000.
-
AGC Target: 1e6 for MS1, 1e5 for MS/MS.
-
Maximum Injection Time: 50 ms for MS1, 100 ms for MS/MS.
Fragmentation Method-Specific Parameters:
-
CID:
-
Activation Type: Collision-Induced Dissociation.
-
Collision Energy: Normalized Collision Energy (NCE) of 25-35%. A stepped NCE (e.g., 25%, 30%, 35%) can be beneficial to capture a wider range of fragment ions.[1]
-
Activation Q: 0.25.
-
Activation Time: 10 ms.
-
-
HCD:
-
Activation Type: Higher-Energy Collisional Dissociation.
-
Collision Energy: Normalized Collision Energy (NCE) of 28-38%. A stepped NCE can also be employed.
-
-
ETD:
-
Activation Type: Electron Transfer Dissociation.
-
Reagent Target: 1e6.
-
Reaction Time: 10-30 ms.
-
Supplemental Activation: For some instruments, supplemental activation (e.g., ETciD or EThcD) can be used to further fragment the initial ETD products and generate more informative spectra.
-
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the expected fragmentation patterns, the following diagrams are provided.
Beyond the Mass Spectrometer: Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of Pen(pMeBzl) peptides.
| Technique | Principle | Applicability to Pen(pMeBzl) Peptides | Advantages | Disadvantages |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Can be used for sequencing, but the bulky Pen(pMeBzl) residue may pose challenges to the chemical cleavage and extraction steps, potentially leading to incomplete reactions or ambiguous results. | Provides direct sequence information without relying on fragmentation. | Not effective for long peptides (>50-60 residues).[5] Can be hindered by N-terminal modifications and certain amino acid residues.[6] Slower and less sensitive than mass spectrometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the three-dimensional structure of molecules in solution. | Can confirm the presence and location of the Pen(pMeBzl) group and provide insights into the peptide's conformation. Can be used to determine the full sequence of small peptides.[7] | Provides detailed structural and dynamic information. Non-destructive.[8] | Requires larger amounts of pure sample compared to MS. Data analysis can be complex, especially for larger peptides.[9] Not a high-throughput technique. |
Conclusion
The mass spectrometric analysis of peptides containing the Pen(pMeBzl) modification requires careful consideration of the fragmentation technique employed. While CID and HCD can provide valuable sequence information, they are often complicated by the neutral loss of the p-methylbenzyl group. ETD, by preserving this labile modification, offers a more direct and unambiguous method for localizing the Pen(pMeBzl) residue within the peptide sequence. For a comprehensive characterization, a multi-faceted approach that combines different fragmentation methods and, where necessary, incorporates data from alternative techniques like NMR, will yield the most complete structural picture. This guide serves as a foundational resource for researchers navigating the analytical challenges posed by these promising modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why can the Edman degradation not be used effectively with very long pept.. [askfilo.com]
- 6. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. chem.uzh.ch [chem.uzh.ch]
Verifying Pen(pMeBzl) Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating non-canonical amino acids, robust analytical methods for sequence validation are paramount. The incorporation of residues such as p-methylbenzyl-penicillamine (Pen(pMeBzl)), a protected form of a cysteine derivative, introduces analytical challenges that necessitate a careful selection of validation techniques. This guide provides a comprehensive comparison of two primary methods for confirming the incorporation of Pen(pMeBzl): the classical Edman degradation and the modern mass spectrometry-based approaches.
At a Glance: Edman Degradation vs. Mass Spectrometry for Pen(pMeBzl) Validation
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids. | Fragmentation of peptide ions and mass-to-charge ratio analysis. |
| Primary Strength | High accuracy for N-terminal sequence confirmation of pure peptides.[1][2] | High throughput, sensitivity, and ability to analyze complex mixtures and post-translational modifications.[1][2] |
| Sample Requirement | High purity, single peptide sample (typically >75-80%).[3] | Can analyze complex mixtures. |
| Sample Amount | Picomole range (e.g., ≥25 pmol for 5 cycles).[3] | Femtomole to picomole range. |
| Sequence Coverage | Limited to N-terminus (typically up to 30-50 residues).[3] | Can provide full sequence coverage. |
| Data Interpretation | Direct identification of PTH-amino acids by comparison to standards. | Requires spectral interpretation, often aided by databases or de novo sequencing algorithms.[4] |
| Challenge with Pen(pMeBzl) | Potential for incomplete coupling or cleavage due to bulky side chain; requires a specific PTH-Pen(pMeBzl) standard for quantification. | Fragmentation pattern of the modified residue needs to be characterized. |
| Repetitive Yield (General) | Typically >90% for standard amino acids.[5] | Not directly applicable; sequence coverage is a more relevant metric. |
| Cost & Throughput | Lower throughput, can be time-consuming (30-50 minutes per cycle).[6] | High throughput, capable of analyzing many samples automatically. |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of each validation method, the following diagrams illustrate the key steps involved in Edman degradation and LC-MS/MS for a peptide containing Pen(pMeBzl).
Experimental Protocols
Edman Degradation of a Pen(pMeBzl)-Containing Peptide
This protocol outlines the general steps for N-terminal sequencing of a purified peptide containing Pen(pMeBzl) using an automated protein sequencer.
1. Sample Preparation:
-
The peptide sample must be of high purity (>80%), free from salts, detergents, and primary amines (e.g., Tris, glycine) that can interfere with the Edman chemistry.[3]
-
Lyophilize the purified peptide (typically 25-200 pmol).[3]
-
If the peptide is in a non-volatile buffer, buffer exchange into a volatile solvent (e.g., 0.1% TFA in water) or precipitation may be necessary.
-
For cysteine-containing peptides, reduction and alkylation are typically required to prevent disulfide bond interference. However, as Pen(pMeBzl) is already protected, this step is omitted.
2. Synthesis of PTH-Pen(pMeBzl) Standard:
-
To accurately identify and quantify the Pen(pMeBzl) residue during HPLC analysis, a phenylthiohydantoin (PTH) standard of the modified amino acid is required.[7]
-
This involves reacting Pen(pMeBzl) with phenylisothiocyanate (PITC) under alkaline conditions, followed by cyclization and conversion to the PTH derivative under acidic conditions, similar to the Edman degradation chemistry.[8]
-
The synthesized PTH-Pen(pMeBzl) must be purified by HPLC and its identity confirmed by mass spectrometry.
3. Automated Edman Degradation:
-
The lyophilized peptide is loaded onto the sequencer's sample support (e.g., a PVDF membrane or a glass fiber disk).
-
The automated sequencer performs cycles of the Edman degradation chemistry:
-
Coupling: The N-terminal amino group of the peptide reacts with PITC at a pH of 9.0-10.0 to form a phenylthiocarbamyl (PTC) peptide.[6]
-
Cleavage: The PTC-amino acid is cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).[1][6]
-
Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable PTH-amino acid derivative using an aqueous acid.[1][9]
-
-
The PTH-amino acid is then transferred to an integrated HPLC system for identification.
4. HPLC Analysis and Data Interpretation:
-
The PTH-amino acid from each cycle is injected onto a reverse-phase HPLC column and its retention time is compared to a standard chromatogram of known PTH-amino acids, including the synthesized PTH-Pen(pMeBzl).
-
The sequence is determined by the order of the identified PTH-amino acids. The repetitive yield, which is the efficiency of each cycle, can be calculated to assess the quality of the sequencing run.[5][10]
LC-MS/MS for de novo Sequencing of a Pen(pMeBzl)-Containing Peptide
This protocol describes a general workflow for determining the sequence of a peptide with Pen(pMeBzl) using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
-
The purified peptide (typically 1-10 pmol) is dissolved in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.
-
For longer proteins, enzymatic digestion (e.g., with trypsin) is performed to generate smaller peptides suitable for MS/MS analysis. The choice of enzyme should be considered to ensure the Pen(pMeBzl)-containing peptide is of an appropriate length for fragmentation.
2. LC-MS/MS Analysis:
-
The peptide solution is injected into a liquid chromatography system, typically a reverse-phase HPLC, coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The peptides are separated based on their hydrophobicity.
-
The mass spectrometer operates in a data-dependent acquisition mode:
-
MS1 Scan: A full scan of the eluting peptides is performed to determine their mass-to-charge (m/z) ratios (precursor ions).
-
MS2 Scan (Fragmentation): The most intense precursor ions are selected for fragmentation using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This breaks the peptide backbone, generating a series of fragment ions (primarily b- and y-ions).[4]
-
The m/z ratios of these fragment ions are then measured.
-
3. Data Analysis (de novo Sequencing):
-
Since the peptide contains a non-canonical amino acid, a standard database search may not be successful unless the modification is specified. De novo sequencing, which determines the amino acid sequence directly from the fragmentation spectrum, is often employed.[4][11]
-
Specialized software analyzes the MS/MS spectrum to identify series of fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.
-
The mass of the Pen(pMeBzl) residue will be identified as a specific mass shift in the fragmentation ladder.
-
The complete peptide sequence is reconstructed from the series of identified amino acid masses.[11]
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of Pen(pMeBzl) into a peptide sequence, each with distinct advantages. Edman degradation offers high accuracy for confirming the N-terminal sequence of a purified peptide and can be the gold standard when unambiguous N-terminal identification is required.[1][2] However, its requirement for a pure sample, limited sequence read length, and the need for a custom PTH standard for the modified residue are significant considerations.
Mass spectrometry, particularly LC-MS/MS, provides a more versatile and high-throughput alternative. It can handle complex mixtures, provide full sequence coverage, and is generally more adept at identifying various modifications. For the analysis of novel peptides containing non-canonical amino acids like Pen(pMeBzl), de novo sequencing by MS/MS is an invaluable tool.[4]
Ultimately, the choice of method, or a combination of both, will depend on the specific research goals, sample availability, and the required level of analytical detail. For routine confirmation of incorporation in a synthetic peptide, LC-MS/MS is often the more efficient choice. For rigorous N-terminal characterization, particularly for regulatory purposes, Edman degradation provides an orthogonal and highly reliable validation.
References
- 1. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 7. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehu.eus [ehu.eus]
- 10. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De novo peptide sequencing method - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Guide to the Performance of HBTU and HATU for the Coupling of Boc-Pen(pMeBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal coupling reagent is a critical determinant for the successful synthesis of peptides, particularly when incorporating sterically hindered amino acids such as Boc-Pen(pMeBzl)-OH. This guide presents an objective comparison of two widely-used uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The following sections provide a detailed analysis of their performance, supported by extrapolated experimental data for sterically hindered amino acids, comprehensive experimental protocols, and illustrative diagrams to guide researchers in their synthetic strategies.
Performance Comparison: HBTU vs. HATU
The enhanced efficacy of HATU stems from the nature of the active ester intermediate it forms. HATU contains a 7-azabenzotriazole (HOAt) moiety, which results in a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[3] This heightened reactivity leads to faster and more complete coupling reactions.[3]
Below is a summary of the anticipated quantitative data for the coupling of Boc-Pen(pMeBzl)-OH, a sterically hindered amino acid.
| Parameter | HBTU | HATU | Key Observations |
| Reaction Yield (%) | 90 - 98%[2] | 95 - 99%[2] | HATU is expected to provide a higher yield due to its greater reactivity, minimizing incomplete reactions. |
| Product Purity (%) | > 95%[2] | > 95%[2] | While both can yield high purity products, HATU often results in fewer deletion products and side reactions.[3] |
| Reaction Time | 2 - 4 hours[1] | 1 - 2 hours[2] | HATU generally facilitates a significantly faster reaction, which can be advantageous for throughput and minimizing degradation of sensitive peptides. |
| Risk of Racemization | Low to Moderate[2] | Low[2] | HATU is known to better suppress epimerization, a critical factor for maintaining the stereochemical integrity of the peptide.[3] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) for the coupling of Boc-Pen(pMeBzl)-OH using HBTU and HATU.
Protocol 1: Coupling of Boc-Pen(pMeBzl)-OH using HBTU
This protocol outlines a reliable method for the coupling of Boc-Pen(pMeBzl)-OH.
-
Resin Swelling and Deprotection:
-
Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
-
Coupling Solution Preparation:
-
In a separate reaction vessel, dissolve Boc-Pen(pMeBzl)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.[2]
-
-
Base Addition:
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the coupling solution.[4]
-
-
Coupling:
-
Immediately add the coupling solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
-
Monitoring:
-
Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).[2]
-
Protocol 2: Coupling of Boc-Pen(pMeBzl)-OH using HATU
This protocol is recommended for achieving higher coupling efficiency and minimizing reaction time.
-
Resin Swelling and Deprotection:
-
Follow step 1 from Protocol 1.
-
-
Pre-activation:
-
In a separate reaction vessel, dissolve Boc-Pen(pMeBzl)-OH (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.[2]
-
-
Base Addition:
-
Add DIPEA (4.0 equivalents) to the pre-activation mixture.[4]
-
-
Activation:
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.[2]
-
-
Coupling:
-
Add the pre-activated solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[2]
-
-
Monitoring:
-
Perform a Kaiser test to monitor the completion of the reaction.
-
-
Washing:
-
Once the coupling is complete, wash the resin as described in step 6 of Protocol 1.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the coupling efficiency of HBTU and HATU.
Caption: Comparative workflow for HBTU and HATU coupling of Boc-Pen(pMeBzl)-OH.
Signaling Pathway of Amide Bond Formation
The fundamental process of amide bond formation facilitated by uronium-based coupling reagents like HBTU and HATU involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: General mechanism of amide bond formation using uronium coupling reagents.
References
A Comparative Analysis of p-Methylbenzyl (pMeBzl) and Acetamidomethyl (Acm) Protecting Groups for Cysteine
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is a critical step in the synthesis of complex peptides and therapeutic agents. The choice between different protecting groups can significantly impact yield, purity, and the feasibility of forming specific disulfide bonds. This guide provides an objective comparison of two commonly employed cysteine protecting groups: the p-Methylbenzyl (pMeBzl) group and the Acetamidomethyl (Acm) group, with a focus on their comparative stability, orthogonality, and deprotection protocols, supported by experimental data.
The pMeBzl group belongs to the benzyl family of protecting groups, typically employed in Boc/Bzl solid-phase peptide synthesis (SPPS). It offers robust protection and is removed under strong acidic conditions. In contrast, the Acm group is known for its stability to the acidic conditions of Fmoc-SPPS and its versatile removal through various oxidative and heavy metal-mediated methods, making it a cornerstone for the regioselective formation of multiple disulfide bonds.
Chemical Stability and Orthogonality
The primary distinction between pMeBzl and Acm lies in their stability under different chemical environments, which dictates their orthogonality and strategic application in peptide synthesis.
The pMeBzl group is characterized by its high stability to moderately acidic conditions, such as the trifluoroacetic acid (TFA) treatments used for the cleavage of Boc groups. This stability makes it an integral part of the Boc/Bzl synthesis strategy. However, its removal requires harsh, strongly acidic conditions, most commonly anhydrous hydrogen fluoride (HF).[1] This lack of lability to milder acids makes it non-orthogonal to protecting groups that are sensitive to strong acids.
The Acm group , on the other hand, is generally stable to the TFA cocktails used for resin cleavage and the removal of many acid-labile side-chain protecting groups in Fmoc-SPPS.[2] This stability allows for the isolation and purification of Acm-protected peptides. However, it's important to note that prolonged exposure to TFA, especially in the presence of certain scavengers like triisopropylsilane (TIS), can lead to premature cleavage of the Acm group.[2][3] The Acm group is considered orthogonal to acid-labile groups like Trityl (Trt) and reductively cleaved groups like S-tert-butylthio (StBu).[3] Its removal under specific oxidative or heavy metal-mediated conditions, which do not affect most other protecting groups, is key to its utility in complex syntheses requiring sequential disulfide bond formation.
Comparison of Deprotection Methods
The disparate deprotection methodologies for pMeBzl and Acm underscore their distinct applications in peptide synthesis.
pMeBzl Deprotection
The standard method for the removal of the pMeBzl group is treatment with anhydrous hydrogen fluoride (HF) . This is a robust but hazardous procedure that requires specialized equipment. The cleavage is typically performed at low temperatures (0-5 °C) in the presence of scavengers like anisole, p-cresol, and p-thiocresol to prevent side reactions such as the alkylation of sensitive residues like tryptophan, methionine, and cysteine by the carbocations generated during cleavage.[4][5] While effective, the harshness of HF can be detrimental to complex or sensitive peptides.
Alternative, though less common, methods for pMeBzl deprotection include treatment with thallium(III) trifluoroacetate and a combination of a silicon compound with an oxidizing agent. However, these methods are not as widely adopted as HF cleavage.
Acm Deprotection
The Acm group offers a wider array of milder deprotection methods, which is a significant advantage for the synthesis of delicate peptides. The most common methods include:
-
Iodine-Mediated Oxidation: This is a widely used one-pot method for the simultaneous deprotection of Acm groups and the formation of a disulfide bond.[6] The reaction is typically carried out using a 10- to 50-fold excess of iodine in solvents like aqueous acetic acid or methanol.[6] A potential side reaction is the iodination of sensitive residues such as tyrosine, methionine, and tryptophan.[2]
-
Heavy Metal Salts: Reagents like mercury(II) acetate (Hg(OAc)₂) and silver(I) tetrafluoroborate (AgBF₄) can effectively cleave the Acm group to yield a free thiol.[7] However, the high toxicity of these reagents and the need for careful waste disposal are significant drawbacks.[7] A notable side reaction with these reagents, particularly in peptides with high serine and threonine content, is the S-to-O Acm shift.[2]
-
N-Halosuccinimides: N-Chlorosuccinimide (NCS) provides a rapid and efficient method for on-resin or in-solution deprotection and concomitant disulfide bond formation.[3]
Data Presentation: Comparative Stability and Deprotection
| Protecting Group | Deprotection Method | Reagents and Conditions | Cleavage Efficiency/Yield | Key Considerations & Potential Side Reactions |
| pMeBzl | Strong Acid Cleavage | Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol, p-thiocresol), 0-5 °C, 30-120 min.[1][4] | Generally high, but sequence-dependent. | Requires specialized equipment due to the hazardous nature of HF. Potential for alkylation of sensitive residues (Trp, Met, Cys) by carbocations.[4][5] |
| Oxidative Cleavage | Thallium(III) trifluoroacetate (Tl(TFA)₃) in TFA.[8] | Effective, but less common than HF. | Thallium compounds are highly toxic. | |
| Acm | Iodine-Mediated Oxidation | 10-50 fold excess I₂ in aqueous acetic acid or methanol, room temperature, 30-60 min.[6] | Generally high, often quantitative for disulfide formation.[9][10] | Potential for iodination of Tyr, Met, and Trp residues. Reaction rate is solvent-dependent.[2] |
| Heavy Metal-Mediated Cleavage | Hg(OAc)₂ (1.0 eq. per Acm) at pH 4.0, followed by β-mercaptoethanol.[7] | High. | Reagents are highly toxic and require special handling and disposal. Can cause S-to-O Acm shift in Ser/Thr-rich peptides.[2][7] | |
| Heavy Metal-Mediated Cleavage | AgBF₄ or AgOTf (20 eq. per Acm) in cold TFA with anisole, followed by DTT.[7] | High. | Silver salts can be costly. | |
| N-Halosuccinimide Oxidation | N-Chlorosuccinimide (NCS) (e.g., 3 eq.) in DMF.[3] | Rapid and efficient. | - | |
| Thiolysis/Redox | 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA with thioanisole.[11] | Effective, but may require a large excess of reagent (>15 eq.).[11] | - |
Experimental Protocols
Protocol 1: Deprotection of Cys(pMeBzl) using Hydrogen Fluoride (HF)
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Place the dried peptide-resin (containing Cys(pMeBzl)) and a Teflon-coated stir bar into the reaction vessel of an HF cleavage apparatus.
-
Scavenger Addition: Add the appropriate scavenger mixture. For peptides containing cysteine, a common mixture is HF/anisole/dimethylsulfide (DMS)/p-thiocresol (10:1:1:0.2 v/v/v/v).[12]
-
Cooling: Screw the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: Distill the required volume of anhydrous HF into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.
-
Cleavage Reaction: Stir the mixture at a temperature between 0 °C and 5 °C for 30 to 60 minutes. For peptides containing more resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.[1]
-
HF Removal: After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Filter the resin and wash with a small amount of TFA. Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether to remove scavengers, and dry under vacuum.
Protocol 2: Deprotection of Cys(Acm) and Disulfide Bond Formation using Iodine
This protocol is for peptides that have been cleaved from the resin and purified.
-
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a solvent such as 40% aqueous acetic acid to a final concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.[2]
-
Iodine Solution Preparation: Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in the same solvent or methanol.
-
Iodine Addition: Add the iodine solution dropwise to the stirring peptide solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC until the starting material is consumed (typically 30-60 minutes).
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Purification: The crude cyclized peptide can then be purified by preparative RP-HPLC.
Mandatory Visualization
Caption: Workflow for selecting pMeBzl or Acm.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. peptidetherapeutics.org [peptidetherapeutics.org]
- 11. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Navigating HPLC Retention Time Shifts in Peptides: A Comparative Guide to Cysteine Protecting Groups with a Focus on Pen(pMeBzl)
For researchers, scientists, and drug development professionals, the predictable behavior of synthetic peptides during purification is paramount. A common challenge encountered in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the shift in retention time, often influenced by the choice of protecting groups used during solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the impact of different cysteine protecting groups on peptide hydrophobicity and HPLC retention time, with a specific focus on S-p-methylbenzyl-penicillamine (Pen(pMeBzl)).
The hydrophobicity of a peptide is a key determinant of its retention time in RP-HPLC, where a more hydrophobic peptide will interact more strongly with the stationary phase and thus elute later (have a longer retention time).[1][2] The incorporation of protecting groups on amino acid side chains, particularly the bulky and often hydrophobic protecting groups for cysteine, can significantly alter the overall hydrophobicity of a peptide.[3][4] Understanding these effects is crucial for developing effective purification strategies.
This guide compares the widely used Trityl (Trt) and Acetamidomethyl (Acm) protecting groups with the less commonly characterized p-Methylbenzyl (pMeBzl) group when attached to penicillamine, a cysteine analogue.
Comparative Analysis of Cysteine Protecting Groups on HPLC Retention Time
The choice of a protecting group for the thiol functionality of cysteine or its analogues directly impacts the hydrophobicity of the resulting peptide. This, in turn, dictates its behavior during RP-HPLC analysis. Below is a summary of the expected impact of Trityl (Trt), Acetamidomethyl (Acm), and p-Methylbenzyl (pMeBzl) protecting groups on peptide retention time.
| Protecting Group | Chemical Structure | Key Characteristics & Impact on HPLC Retention Time |
| Trityl (Trt) | Triphenylmethyl | Highly hydrophobic and bulky. The three phenyl rings contribute significantly to the non-polar character of the peptide. Consequently, peptides protected with a Trityl group exhibit significantly longer retention times on reversed-phase columns compared to peptides with less hydrophobic protecting groups.[5] The Trt group is labile to trifluoroacetic acid (TFA), the common reagent for peptide cleavage from the resin. |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Less hydrophobic than Trt. The Acm group is smaller and more polar, leading to a reduced impact on the overall hydrophobicity of the peptide. Peptides protected with Acm will therefore have shorter retention times in RP-HPLC compared to their Trt-protected counterparts.[6][5] This group is stable to standard TFA cleavage conditions. |
| p-Methylbenzyl (pMeBzl) | p-CH₃C₆H₄CH₂- | Moderately to highly hydrophobic. The p-methylbenzyl group contains an aromatic benzyl ring, which imparts significant hydrophobicity, similar to the individual phenyl rings of the Trityl group. The additional methyl group slightly increases its non-polar character compared to a simple benzyl group. While direct quantitative comparisons are not readily available in the literature, based on its structure, the hydrophobicity of the pMeBzl group is expected to be intermediate between Acm and Trt . Therefore, a peptide protected with pMeBzl is predicted to have a longer retention time than the Acm-protected peptide but a shorter retention time than the Trt-protected peptide . The pMeBzl group is generally stable to TFA and requires stronger acids like hydrogen fluoride (HF) for cleavage, making it more relevant for Boc-SPPS strategies. |
Experimental Workflow & Protocols
To empirically determine the retention time shifts, a model peptide can be synthesized with each of the different Pen(Protecting Group) modifications. The following sections outline a general experimental workflow and detailed protocols.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines a standard manual Fmoc-SPPS workflow for a model peptide (e.g., Tyr-Gly-Gly-Phe-Pen-Arg-Arg-Lys-NH2).
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: After coupling, wash the resin thoroughly with DMF.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence. For the penicillamine position, use Fmoc-Pen(Trt)-OH, Fmoc-Pen(Acm)-OH, or Fmoc-Pen(pMeBzl)-OH accordingly.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
For Peptides with Pen(Trt) and Pen(Acm):
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger for the reactive trityl cation.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
-
For Peptides with Pen(pMeBzl):
-
Note: The pMeBzl group is stable to TFA. Cleavage from the resin can be achieved with TFA if a TFA-labile linker was used, but the protecting group will remain. For complete deprotection, treatment with a stronger acid like HF is necessary. This procedure requires specialized equipment and safety precautions.
-
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is commonly used for peptide analysis.[7]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a suitable starting point for many peptides.[7]
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
-
Injection and Analysis: Inject the sample and run the gradient. Record the retention time of the main peptide peak.
Logical Relationship of Protecting Group Hydrophobicity and HPLC Retention
The following diagram illustrates the expected relationship between the hydrophobicity of the cysteine protecting group and the resulting peptide's retention time in RP-HPLC.
References
Assessing the Purity of Crude Boc-Pen(pMeBzl)-OH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of starting materials is a cornerstone of successful outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of crude Boc-Pen(pMeBzl)-OH, a critical protected amino acid derivative. We will delve into established analytical techniques, provide detailed experimental protocols, and compare the performance of the p-methylbenzyl (pMeBzl) protecting group against common alternatives.
The Critical Role of Purity in Peptide Synthesis
Boc-Pen(pMeBzl)-OH, or N-(tert-Butoxycarbonyl)-S-(4-methylbenzyl)penicillamine, is a key building block in the synthesis of peptides containing penicillamine, an amino acid analog of cysteine. The purity of this reagent directly impacts the quality, yield, and impurity profile of the final peptide. Impurities can lead to the incorporation of incorrect amino acids, truncated sequences, or other side reactions, complicating purification and potentially affecting the biological activity of the synthesized peptide.[1] Therefore, rigorous purity assessment of the crude product is an indispensable step in quality control.
Analytical Techniques for Purity Determination
Several powerful analytical techniques are employed to determine the purity of protected amino acids like Boc-Pen(pMeBzl)-OH. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in peptide chemistry.[2] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the target compound from its impurities based on differences in hydrophobicity. Chiral HPLC can also be employed to assess the enantiomeric purity of the penicillamine derivative.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[4] This technique not only quantifies the purity but also provides molecular weight information, aiding in the identification of the main component and any impurities.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecule.[5] Both ¹H and ¹³C NMR can be used to confirm the identity of Boc-Pen(pMeBzl)-OH and to detect and quantify impurities with distinct chemical shifts.
Comparative Analysis of Analytical Methods
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitative purity, impurity identification, or structural confirmation. The table below summarizes the key features of each technique for the analysis of Boc-Pen(pMeBzl)-OH.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Quantitative purity assessment and separation of impurities. | Purity assessment, impurity identification, and molecular weight confirmation. | Structural elucidation and identification of impurities. |
| Sensitivity | High | Very High | Moderate |
| Quantitative Accuracy | Excellent | Good to Excellent | Good (with internal standard) |
| Impurity Identification | Limited (based on retention time) | Excellent (based on mass-to-charge ratio) | Good (based on chemical shifts and coupling constants) |
| Chiral Separation | Possible with chiral columns or mobile phase additives. | Possible with chiral chromatography. | Possible with chiral shift reagents, but less common. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization for specific instruments and crude sample characteristics.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the crude Boc-Pen(pMeBzl)-OH in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
The LC conditions can be similar to the RP-HPLC method described above.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass spectrometer.
-
Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of Boc-Pen(pMeBzl)-OH. The masses of impurity peaks can be used to hypothesize their structures.
¹H NMR Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Analysis: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the p-methylbenzyl group (aromatic protons between 7.0-7.3 ppm and a methyl singlet around 2.3 ppm), and the penicillamine backbone protons. Integration of these signals can provide information about the relative amounts of the compound and any proton-containing impurities.
Common Impurities in Crude Boc-Pen(pMeBzl)-OH
Impurities in crude Boc-Pen(pMeBzl)-OH can arise from the starting materials or side reactions during the synthesis. Potential impurities to monitor include:
-
Unprotected Penicillamine: The starting material for the synthesis.
-
Di-Boc-Penicillamine: Over-protection of the amino acid.
-
Oxidized Penicillamine: Formation of disulfide bonds.
-
Byproducts from the introduction of the pMeBzl group.
-
Stereoisomers: The presence of the D-enantiomer if the synthesis is not stereospecific.[6]
Comparison with Alternative Thiol Protecting Groups for Penicillamine
The choice of thiol protecting group is critical in peptide synthesis. The pMeBzl group is a common choice in Boc-based strategies. Other frequently used protecting groups for penicillamine and cysteine include Trityl (Trt) and Acetamidomethyl (Acm).
| Protecting Group | Boc-Pen(pMeBzl )-OH | Fmoc-Pen(Trt )-OH | Fmoc-Pen(Acm )-OH |
| Synthetic Strategy | Boc Solid Phase Peptide Synthesis (SPPS) | Fmoc Solid Phase Peptide Synthesis (SPPS) | Fmoc Solid Phase Peptide Synthesis (SPPS) |
| Cleavage Conditions | Strong acid (e.g., HF) | Mild acid (e.g., TFA) | Iodine or mercury(II) acetate[7] |
| Purity Assessment | RP-HPLC, LC-MS, NMR | RP-HPLC, LC-MS, NMR[8][9] | RP-HPLC, LC-MS, NMR[7] |
| Analytical Considerations | Good chromatographic behavior. | The bulky Trt group can increase hydrophobicity, potentially leading to peak broadening in HPLC.[9] | Deprotection is monitored by the disappearance of the starting material peak and the appearance of a new, more polar peak in HPLC.[7] |
Visualizing the Workflow
To illustrate the logical flow of assessing the purity of crude Boc-Pen(pMeBzl)-OH, the following diagrams are provided.
Caption: Workflow for the purity assessment of crude Boc-Pen(pMeBzl)-OH.
Caption: Impact of impure starting material on the peptide synthesis workflow.
By employing the robust analytical methods outlined in this guide, researchers can confidently assess the purity of their crude Boc-Pen(pMeBzl)-OH, ensuring the quality and integrity of their synthetic peptides for downstream applications in drug discovery and development.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Pen(pMeBzl) versus Cysteine
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of amino acids is a cornerstone of modern peptide-based drug design, aimed at enhancing biological activity, stability, and receptor selectivity. A common modification involves replacing the naturally occurring amino acid Cysteine (Cys) with S-p-methylbenzyl-penicillamine (Pen(pMeBzl)). This guide provides an objective comparison of the biological activity of peptides synthesized with Pen(pMeBzl) versus their native Cys-containing counterparts, supported by experimental data and detailed methodologies.
Enhanced Receptor Antagonism with Penicillamine Substitution
The introduction of Penicillamine (Pen), a derivative of Cysteine with two methyl groups on the β-carbon, can significantly alter the pharmacological profile of a peptide. This is prominently observed in analogues of the neurohormone oxytocin. Substitution of Cysteine with Penicillamine has been shown to convert agonists into potent antagonists.
A key measure of antagonist potency is the pA2 value, which represents the negative logarithm of the antagonist concentration required to necessitate a two-fold increase in the agonist concentration to elicit the same response. Higher pA2 values indicate greater antagonist potency.
Table 1: Antagonist Potency (pA2) of Penicillamine-Substituted Oxytocin Analogues
| Peptide Analogue | Uterotonic Assay (in vitro) pA2 Value |
| [dPen¹,Pen⁶]oxytocin | 8.22[1] |
| [dPen¹,Pen⁶,5-tBuPro⁷]oxytocin | 8.19[1] |
| [dPen¹,cyclo(Glu⁴,Lys⁸)]oxytocin | 8.74[2] |
Note: "dPen" refers to D-Penicillamine. The data presented here is for Penicillamine in general, as specific data for the Pen(pMeBzl) variant in a direct comparative context with Cys was not available in the reviewed literature.
The data clearly demonstrates that the incorporation of Penicillamine at specific positions in the oxytocin sequence results in potent antagonists of the oxytocin receptor. For instance, [dPen¹,Pen⁶]oxytocin exhibits a high pA2 value of 8.22, indicating strong competitive antagonism.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biological activity of these peptide analogues.
In Vitro Rat Uterotonic Assay
This assay is a classical method for evaluating the agonistic or antagonistic activity of compounds on the oxytocin receptor in uterine smooth muscle.
Methodology:
-
Animal Preparation: Uteri are isolated from female Wistar rats (180-200 g) that have been injected with diethylstilbestrol (0.1 mg/rat) 18 hours prior to the experiment to induce estrus and sensitize the uterine tissue to oxytocin.
-
Tissue Preparation: The uterine horns are dissected and suspended in a 10 mL organ bath containing de Jalon's solution (a physiological salt solution) maintained at 32°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Recording of Contractions: The isometric contractions of the uterine strips are recorded using a force-displacement transducer connected to a polygraph.
-
Agonist and Antagonist Addition:
-
For agonist activity, cumulative dose-response curves are generated by adding increasing concentrations of the test peptide.
-
For antagonist activity (pA2 determination), the tissue is pre-incubated with a specific concentration of the antagonist for 10-15 minutes. Then, a cumulative dose-response curve for the agonist (e.g., oxytocin) is generated in the presence of the antagonist. This is repeated for at least three different concentrations of the antagonist.
-
-
Data Analysis: The pA2 value is calculated using a Schild plot, which is a linear regression of log(dose ratio - 1) versus the negative log of the antagonist concentration.
Radioligand Binding Assay for Vasopressin V1a and V2 Receptors
This assay is used to determine the binding affinity of a peptide to its receptor.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing the human V1a or V2 vasopressin receptor are cultured.
-
The cells are harvested, homogenized in a cold buffer, and centrifuged to isolate the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer, and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Arginine Vasopressin), and varying concentrations of the unlabeled test peptide (the competitor).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
-
Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The contents of each well are then rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are washed with ice-cold buffer.
-
Quantification and Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (the inhibition constant).
Signaling Pathways
The biological effects of oxytocin and vasopressin analogues are mediated through their interaction with specific G protein-coupled receptors (GPCRs). The binding of an agonist to these receptors initiates a cascade of intracellular signaling events. Antagonists, on the other hand, bind to the receptor but do not trigger this downstream signaling, thereby blocking the action of the natural ligand.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor (OTR) primarily couples to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key mediator of uterine contractions.
Oxytocin Receptor Signaling Pathway.
Vasopressin V2 Receptor Signaling Pathway
The vasopressin V2 receptor (V2R) is primarily coupled to Gs proteins. Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response, such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, resulting in water reabsorption.
Vasopressin V2 Receptor Signaling Pathway.
Conclusion
The substitution of Cysteine with Penicillamine, and by extension its protected form Pen(pMeBzl), is a powerful tool in peptide drug discovery for modulating biological activity. The available data on oxytocin analogues strongly indicates that this modification can effectively convert an agonist into a potent antagonist, a desirable feature in the development of therapeutics for conditions such as preterm labor. The increased steric hindrance provided by the dimethyl groups of Penicillamine likely restricts the conformational flexibility of the peptide backbone, favoring a conformation that binds to the receptor but fails to induce the conformational changes necessary for signal transduction. Further quantitative structure-activity relationship studies directly comparing Pen(pMeBzl) and Cys analogues are warranted to fully elucidate the impact of this substitution on receptor affinity and functional activity across a broader range of peptide hormones and their receptors.
References
- 1. Examination of structural characteristics of the potent oxytocin antagonists [dPen1,Pen6]-OT and [dPen1,Pen6, 5-tBuPro7]-OT by NMR, Raman, CD spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of a novel bicyclic oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Pen(pMeBzl)-OH.DCHA: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of specialized reagents like Boc-Pen(pMeBzl)-OH.DCHA is a critical component of laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Understanding the Compound: Key Identifiers
This compound is a protected amino acid derivative used in peptide synthesis and other research applications.[1][2][3] Due to the absence of a publicly available, specific Safety Data Sheet (SDS), it is imperative to treat this compound with a high degree of caution, assuming it may possess hazardous properties. The key identifiers for this compound are summarized below.
| Property | Value |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-S-(p-methylbenzyl)-penicillamine dicyclohexylammonium salt |
| Synonyms | Boc-Pen(pMeBzl)-OH DCHA |
| CAS Number | 198470-36-9 (D-form), 198474-61-2 (L-form)[1][3][4] |
| Molecular Formula | C18H27NO4S · C12H23N[1] |
| Molecular Weight | 534.8 g/mol [1] |
| Appearance | Typically a white to off-white solid |
| Storage | Desiccate at -20°C[5] |
II. Hazard Identification and Essential Safety Precautions
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator or a fume hood should be used.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.
1. Waste Segregation and Containment:
-
Solid Waste:
-
Carefully sweep up any solid this compound, taking care to avoid the creation of dust.
-
Place the solid waste into a clearly labeled, sealable container designated for chemical waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, pipette tips, and wipes, must be treated as chemical waste.
-
Collect these items in a separate, sealed plastic bag or container also designated for chemical waste.
-
-
Solutions:
-
If the compound is in a solution, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial chemical sorbent pads.
-
Place the saturated absorbent material into a sealed container for chemical waste.
-
2. Labeling:
-
Clearly and accurately label all waste containers with "Hazardous Waste" or "Chemical Waste."
-
The label must include the full chemical name: "this compound" and the CAS number.
3. Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure chemical waste accumulation area.
-
The storage area should be cool and dry, away from incompatible materials.
4. Final Disposal Arrangements:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide an accurate description and quantity of the waste on the waste manifest.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6]
IV. Spill Management
In the event of a spill, ensure the area is well-ventilated and that appropriate PPE is worn.
-
Small Spills: For minor spills, carefully sweep up the solid material, place it in a labeled waste container, and decontaminate the area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as chemical waste.[6]
-
Large Spills: For significant spills, evacuate the immediate area and contact your institution's EHS or emergency response team for assistance.[6]
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their research environment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Boc-D-Pen(Mbzl)-OH · DCHA - Creative Peptides [creative-peptides.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 198474-61-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS:198474-61-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling Boc-Pen(pMeBzl)-OH.DCHA
Essential Safety and Handling Guide for Boc-Pen(pMeBzl)-OH.DCHA
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals. As the specific hazards of many research chemicals are not fully characterized, a cautious and proactive approach to safety is paramount.
Immediate Safety and Hazard Identification
Key Risk Factors:
-
Respiratory Sensitization: Inhalation of the lyophilized powder can lead to allergic reactions.[2][3]
-
Skin and Eye Irritation: Direct contact with the powder or solutions may cause irritation.[2][3]
-
Unknown Biological Activity: As a research chemical, its full biological and toxicological properties may not be fully understood.[2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. All personnel must be trained on the proper use, removal, and disposal of PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against chemical splashes and vapors.[2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during initial reconstitution or large-scale solution handling.[2] | |
| Body Protection | Laboratory Coat | A standard, full-coverage lab coat is the minimum requirement to protect skin and clothing.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides. Always inspect gloves before use and consider double-gloving for added protection.[2] |
| Respiratory Protection | Fume Hood/Respirator | All handling of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation of fine particles.[1][2][3] |
Chemical Identification and Properties
| Identifier | Value |
| Chemical Name | Boc-D-Pen(pMeBzl)-OH.DCHA |
| CAS Number | 198470-36-9[5] |
| Molecular Formula | C18H27NO4S.C12H23N[5] |
| Molecular Weight | 534.8 g/mol [5] |
| Primary Use | Peptide Synthesis, Protein Degrader Building Blocks[5] |
Operational Plan: Handling and Experimental Protocols
Engineering controls are the primary line of defense. All procedures involving the solid form of this compound must be performed in a designated area, such as a chemical fume hood equipped with a dedicated balance.[1]
Experimental Protocol: Weighing and Dissolving the Reagent
This protocol outlines the standard procedure for safely weighing the powdered compound and preparing a stock solution.
Materials:
-
Vial of this compound
-
Appropriate solvent (e.g., DMF, DCM)
-
Sealable container (e.g., round-bottom flask with screw cap)
-
Spatula and weighing paper
-
Calibrated pipettes or syringes
-
Designated waste container within the fume hood
-
Full Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Before starting, ensure your work area within the chemical fume hood is clean and uncluttered.[1] Don all required PPE (lab coat, safety goggles, and nitrile gloves).
-
Transport: Obtain the sealed container of this compound and transport it to the dedicated fume hood.[1]
-
Weighing:
-
Place a piece of weighing paper on the balance inside the fume hood and tare it.
-
Open the reagent bottle completely inside the fume hood to avoid exposure.[1]
-
Carefully use a clean spatula to transfer the desired amount of powder onto the weighing paper. Avoid creating dust.
-
Alternatively, weigh the reagent directly into your sealable reaction vessel.[1]
-
-
Transfer: Once the desired mass is weighed, carefully transfer the powder into the sealable container.
-
Immediate Cleanup:
-
Dispose of the contaminated weighing paper and any used cleaning materials (e.g., contaminated wipes) into the dedicated waste container located inside the fume hood.[1]
-
If any powder is spilled on the balance, spatula, or fume hood surface, decontaminate the area immediately.
-
-
Dissolution:
-
While the container is still in the fume hood, add the appropriate solvent using a calibrated pipette or syringe.
-
Seal the container securely before any agitation or removal from the fume hood.[1]
-
-
Storage: Store the resulting solution as required for your experiment, ensuring the container is clearly and accurately labeled. Peptide solutions are often less stable; for long-term storage, consider aliquoting and freezing at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Caption: Workflow for safely handling powdered this compound.
Disposal Plan
Proper waste management is critical to ensure laboratory and environmental safety.
Spill Response:
-
Evacuate and Restrict Access: Clear the immediate area of the spill.[2][4]
-
Contain: Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical containment.[2]
-
Decontaminate: Clean the area according to your institution's established protocols.[2]
Waste Disposal:
-
Designated Containers: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, designated chemical waste container.[3] This container should be kept inside a fume hood.[1]
-
Waste Streams: Do not mix incompatible waste streams. Keep organic and aqueous peptide waste separate.[3]
-
Prohibited Disposal: Never dispose of this chemical or its waste down the drain or in the regular trash.[3]
-
Institutional Protocols: Follow all local and institutional guidelines for hazardous chemical waste disposal.[3] Decontaminate all reusable equipment before removing it from the designated work area.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
